molecular formula C9H15ClO4 B1320742 tert-Butyl (chloromethyl) succinate CAS No. 432037-43-9

tert-Butyl (chloromethyl) succinate

Cat. No.: B1320742
CAS No.: 432037-43-9
M. Wt: 222.66 g/mol
InChI Key: ZEHMWPBRDVLBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (chloromethyl) succinate is a useful research compound. Its molecular formula is C9H15ClO4 and its molecular weight is 222.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (chloromethyl) succinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (chloromethyl) succinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-O-tert-butyl 1-O-(chloromethyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO4/c1-9(2,3)14-8(12)5-4-7(11)13-6-10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHMWPBRDVLBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595289
Record name tert-Butyl chloromethyl butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432037-43-9
Record name tert-Butyl chloromethyl butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl (Chloromethyl) Succinate: A Strategic Reagent for Prodrug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl (chloromethyl) succinate (CAS: 432037-43-9) is a specialized "soft" alkylating agent employed in medicinal chemistry to synthesize acyloxymethyl prodrugs . By introducing a succinyloxymethyl moiety to an active pharmaceutical ingredient (API), this reagent modifies the physicochemical profile of the parent drug—typically enhancing lipophilicity for oral absorption or masking polar groups—while ensuring rapid enzymatic reversion in vivo.

This guide details the chemical properties, mechanistic utility, synthesis protocols, and safety considerations for researchers utilizing this reagent in drug development pipelines.

Chemical Identity & Specifications

The reagent is a mixed diester of succinic acid, featuring a lipophilic tert-butyl group on one terminus and a reactive chloromethyl ester on the other.[1]

PropertySpecification
IUPAC Name 4-tert-Butyl 1-(chloromethyl) butanedioate
CAS Number 432037-43-9
Molecular Formula C₁₉H₁₅ClO₄
Molecular Weight 222.67 g/mol
Appearance Colorless to pale yellow liquid
Density ~1.14 g/cm³
Boiling Point ~255°C (at 760 mmHg)
Solubility Soluble in DCM, DMF, Acetone, Ethyl Acetate; Hydrolyzes in water
Stability Moisture sensitive; store under inert atmosphere (Ar/N₂) at 2–8°C

Mechanistic Utility: The Prodrug Strategy

The "Double Ester" Concept

Many APIs containing acidic (carboxylic acid) or basic (amine/amide) functionalities suffer from poor oral bioavailability due to polarity or ionization. tert-Butyl (chloromethyl) succinate reacts with these groups to form an acyloxymethyl linkage.

  • For Carboxylic Acids (R-COOH): Forms an acyloxyalkyl ester.

  • For Amines/Amides (R-NH): Forms an N-acyloxymethyl carbamate/amide.

Bioactivation Pathway

The utility of this linker lies in its predictable degradation. The tert-butyl group provides steric bulk and lipophilicity, aiding membrane permeation. Once in the systemic circulation, ubiquitous esterases attack the succinate ester bond, triggering a cascade that releases the active drug.

Bioactivation Prodrug Prodrug (Drug-Linker-tBu) Intermediate Unstable Hydroxymethyl Intermediate Prodrug->Intermediate Esterase Hydrolysis (Plasma/Liver) Byproduct Byproduct: Mono-tert-butyl Succinate Prodrug->Byproduct ActiveDrug Active Drug (API) Intermediate->ActiveDrug Spontaneous Decomposition Formaldehyde Formaldehyde (HCHO) Intermediate->Formaldehyde

Figure 1: Mechanism of prodrug bioactivation. The enzymatic cleavage of the succinate ester triggers the spontaneous collapse of the hydroxymethyl linker.

Synthesis of the Reagent

While commercially available, the reagent can be synthesized in-house to ensure freshness, as chloromethyl esters degrade over time.

Core Reaction

The most reliable method involves the reaction of Mono-tert-butyl succinate with Chloromethyl chlorosulfate (CMCS) . CMCS is a superior chloromethylating agent compared to traditional formaldehyde/HCl methods due to higher yields and milder conditions.

Reaction Scheme: HOOC-CH₂-CH₂-COOtBu + Cl-CH₂-O-SO₂-Cl → Cl-CH₂-O-CO-CH₂-CH₂-COOtBu + SO₃ + HCl

Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve Mono-tert-butyl succinate (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Phase Transfer (Optional but Recommended): Add Tetrabutylammonium hydrogensulfate (0.1 equiv) and Sodium Bicarbonate (4.0 equiv) dissolved in water (biphasic system) OR use an organic base like Diisopropylethylamine (DIPEA) in single phase.

  • Addition: Cool to 0°C. Add Chloromethyl chlorosulfate (1.2 equiv) dropwise.

  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to room temperature and stir overnight.

  • Workup: Separate organic layer, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) if necessary, though the CMCS method often yields high purity crude.

Application Protocol: Coupling to API

This protocol describes the alkylation of a secondary amine or amide (e.g., a benzimidazole or lactam) using tert-butyl (chloromethyl) succinate.

Reagents
  • Substrate: Drug molecule (1.0 equiv)

  • Reagent: tert-Butyl (chloromethyl) succinate (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Catalyst: Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) (0.1 – 0.5 equiv)

  • Solvent: Anhydrous DMF or Acetone

Workflow

SynthesisWorkflow Step1 Step 1: Activation Mix Drug + Base + NaI in DMF (Finkelstein exchange generates reactive Iodomethyl species in situ) Step2 Step 2: Alkylation Add tert-Butyl (chloromethyl) succinate Heat to 50-60°C for 4-12 hours Step1->Step2 Activated Nucleophile Step3 Step 3: Quench & Extraction Dilute with EtOAc, Wash with Water/Brine (Removes DMF and inorganic salts) Step2->Step3 Conversion Complete Step4 Step 4: Purification Flash Chromatography (Isolate Prodrug) Step3->Step4 Crude Product

Figure 2: General synthetic workflow for prodrug derivatization.

Detailed Procedure
  • Activation: In a dried reaction vial, suspend the Drug (1.0 mmol), anhydrous K₂CO₃ (2.0 mmol), and NaI (0.2 mmol) in anhydrous DMF (5 mL). Stir at room temperature for 15 minutes.

    • Note: NaI facilitates the in situ conversion of the chloromethyl ester to the more reactive iodomethyl ester (Finkelstein reaction).

  • Addition: Add tert-butyl (chloromethyl) succinate (1.2 mmol) dropwise.

  • Incubation: Heat the mixture to 50–60°C. Monitor by LC-MS or TLC. Reaction typically completes in 4–12 hours.

  • Workup: Dilute with Ethyl Acetate (50 mL). Wash with water (3 x 15 mL) to remove DMF, followed by brine.

  • Drying: Dry organic phase over MgSO₄, filter, and concentrate.

  • Purification: The lipophilic tert-butyl group usually makes the product less polar than the parent drug, facilitating separation via silica gel chromatography.

Safety & Stability

  • Alkylating Hazard: As a chloromethyl ester, this reagent is a potent alkylating agent. It is potentially genotoxic and carcinogenic. Always handle in a fume hood with double nitrile gloves.

  • Hydrolysis: The alpha-chloro ester bond is susceptible to hydrolysis.[2] Store the neat reagent over activated molecular sieves at 4°C.

  • Decomposition: Avoid strong acids during workup, as the tert-butyl ester is acid-labile (cleaves to form isobutylene and the free acid).

References

  • Synthesis of Chloromethyl Esters: Organic & Biomolecular Chemistry. "Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles." (2004).[3] Link

  • Prodrug Application (Benzimidazoles): US Patent 20210300877A1. "2-arylbenzimidazoles as ppargc1a activators for treating neurodegenerative diseases." (2021).[3][4][5] Link

  • Prodrug Application (Triazoles): WO Patent 2024083773A1. "Triazole-substituted imidazo[1,2-a]pyrimidines as cgas inhibitors." (2024).[3] Link

  • General Reagent Properties: CymitQuimica Product Data. "Chloromethyl tert-butyl succinate CAS 432037-43-9."[1][3][5][6] Link

Sources

Technical Monograph: tert-Butyl (Chloromethyl) Succinate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 432037-43-9 | Formula: Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


H

ClO

| M.W.: 222.67 g/mol [1]

Executive Summary

tert-Butyl (chloromethyl) succinate is a specialized bifunctional linker used primarily in the synthesis of acyloxyalkyl prodrugs . Its structural asymmetry is its defining feature: the tert-butyl group provides acid-labile protection (or steric bulk), while the chloromethyl ester serves as a highly reactive electrophile for coupling with carboxylic acid-containing drugs (e.g., cephalosporins, ampicillin).

This guide details the structural properties, validated synthesis via Phase Transfer Catalysis (PTC), and the mechanistic logic of its application in drug delivery systems.

Structural Analysis & Physicochemical Properties

The molecule represents a mixed ester of succinic acid.[2] The distinct reactivity profiles of the two ester termini allow for orthogonal manipulation in synthetic schemes.

PropertyDataNote
Appearance Colorless to pale yellow liquidSensitive to moisture.
Boiling Point ~255 °C (Predicted)Typically purified via column chromatography or high-vac distillation.
Density ~1.14 g/cm³
LogP 1.85 (Predicted)Moderate lipophilicity suitable for membrane permeability.
Solubility DCM, EtOAc, THFHydrolyzes in aqueous buffers (slow at neutral pH, fast at high pH).[1]
NMR Diagnostic Signatures (CDCl )

Researchers should use these signals to confirm product integrity:

  • 
     ~5.70 ppm (s, 2H):  The -OCH
    
    
    
    Cl
    methylene protons. This is the critical diagnostic peak. A shift or splitting here indicates hydrolysis or dimerization.
  • 
     ~1.45 ppm (s, 9H):  The -C(CH
    
    
    
    )
    
    
    tert-butyl protons.
  • 
     ~2.60 ppm (m, 4H):  The succinate backbone (-CH
    
    
    
    CH
    
    
    -).

Synthetic Pathways

While chloromethyl esters can be synthesized using chloromethyl chlorosulfate, the Phase Transfer Catalysis (PTC) method is preferred for this mixed ester to prevent acid-catalyzed transesterification or cleavage of the sensitive tert-butyl group.[1]

Method: Phase Transfer Alkylation

Reaction Logic: The potassium salt of mono-tert-butyl succinate acts as a nucleophile, attacking a dihalomethane (bromochloromethane) at the interface of water and organic solvent, mediated by a quaternary ammonium salt.[1]

Reagents
  • Substrate: Mono-tert-butyl succinate (CAS 15026-17-2).

  • Alkylating Agent: Bromochloromethane (Excess).

  • Base: Potassium Bicarbonate (KHCO

    
    ) or Tetrabutylammonium hydroxide.[1]
    
  • Catalyst: Tetrabutylammonium hydrogensulfate (TBAHS).

  • Solvent: DCM / Water biphasic system.

Step-by-Step Protocol
  • Salt Formation: Dissolve mono-tert-butyl succinate (1.0 eq) in DCM. Add a solution of KHCO

    
     (1.1 eq) in water. Stir vigorously for 15 minutes.
    
  • Catalyst Addition: Add TBAHS (0.1 eq) to the biphasic mixture.

  • Alkylation: Add Bromochloromethane (5.0 eq) dropwise. Note: Excess is crucial to prevent the formation of the bis-succinate dimer.

  • Reaction: Reflux at 40°C with vigorous stirring (1000 rpm) for 4–6 hours. Monitor by TLC (visualize with KMnO

    
    ; chloromethyl esters are often UV weak).
    
  • Workup:

    • Separate organic phase.

    • Wash with water (2x) and brine (1x).

    • Dry over anhydrous Na

      
      SO
      
      
      
      .[3]
  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to remove traces of unreacted acid and dimer.

SynthesisWorkflow Input Mono-tBu Succinate + KHCO3 PTC Add Catalyst (TBAHS) Input->PTC React Biphasic Reaction (CH2BrCl, 40°C) PTC->React Phase Transfer Workup Phase Separation & Drying React->Workup TLC Check Product tert-Butyl (chloromethyl) succinate Workup->Product Purification

Figure 1: Phase Transfer Catalysis workflow for synthesizing the target linker.

Application in Prodrug Design

The primary utility of tert-butyl (chloromethyl) succinate is to transiently mask carboxylic acid drugs (Drug-COOH) to improve lipophilicity and oral bioavailability.[1]

Mechanism of Action[2][4][5][6][7][8]
  • Coupling: The Drug-COOH is reacted with tert-butyl (chloromethyl) succinate (using base/NaI) to form the Drug-Succinate-tBu conjugate.

  • Bioactivation (In Vivo):

    • Step 1: Esterases (e.g., in the intestine or liver) attack the terminal ester.[1]

    • Step 2: If the t-butyl group is removed first (less likely enzymatically, more likely if designed for specific cleavage), it exposes a free carboxylate.

    • Step 3 (Standard): The esterase attacks the ester bond linking the succinate to the drug.

    • Step 4: Spontaneous collapse of the hydroxymethyl intermediate releases the active drug and formaldehyde.

Note: Often, the t-butyl group is removed chemically before final formulation if the goal is to have a free succinic acid terminus to increase solubility, or it is kept to maximize lipophilicity.

ProdrugMechanism Prodrug Prodrug Construct (Drug-O-CO-Succinate-OtBu) Enzyme Esterase Attack Prodrug->Enzyme Intermed Unstable Intermediate (Drug-O-CH2-OH) Enzyme->Intermed Hydrolysis Collapse Spontaneous Collapse Intermed->Collapse Active Active Drug (Drug-COOH) Collapse->Active Byproducts Byproducts: Formaldehyde + Succinate Collapse->Byproducts

Figure 2: Bioactivation pathway of acyloxyalkyl ester prodrugs.

Safety & Handling Standards

CRITICAL WARNING: Chloromethyl esters are alkylating agents . They are structurally related to chloromethyl methyl ether (MOM-Cl), a known carcinogen.

  • Engineering Controls: All synthesis and handling must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Decontamination: Quench all glassware and spills with aqueous ammonia or dilute NaOH to hydrolyze the chloromethyl ester before disposal.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture will hydrolyze the chloromethyl group, releasing HCl and formaldehyde.

References

  • Synthesis of Chloromethyl Esters: Berliner, M. A., & Belecki, K. (2005).[1][4] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621. Link

  • Prodrug Mechanisms: Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. Link

  • Phase Transfer Catalysis: Freedman, H. H. (1986).[1] Industrial applications of phase transfer catalysis. Pure and Applied Chemistry, 58(6), 857-868. Link

  • Compound Data: PubChem Compound Summary for CAS 432037-43-9.[5] Link

Sources

Technical Guide: tert-Butyl (chloromethyl) succinate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 432037-43-9 Chemical Formula: C₉H₁₅ClO₄ Molecular Weight: 222.67 g/mol [1][2][3]

Executive Summary

tert-Butyl (chloromethyl) succinate is a specialized bifunctional alkylating agent used primarily in the synthesis of acyloxyalkyl ester prodrugs . It serves as a critical "soft" linker, enabling the attachment of a succinic acid moiety to active pharmaceutical ingredients (APIs) containing carboxylic acid, phosphate, or amine functionalities.

This compound addresses two major challenges in drug delivery:

  • Solubility Enhancement: Upon in vivo hydrolysis, the succinate tail is released, potentially increasing the aqueous solubility of the parent drug (if the tert-butyl group is removed or hydrolyzed).

  • Permeability Improvement: The lipophilic tert-butyl ester masks the polarity of the succinic acid, facilitating membrane transport before metabolic activation.

Chemical Profile & Properties[1][4][5][6][7][8]

PropertySpecification
IUPAC Name 4-tert-butyl 1-(chloromethyl) butanedioate
Synonyms Butanedioic acid, 1-(chloromethyl) 4-(1,1-dimethylethyl) ester; Chloromethyl tert-butyl succinate
Appearance Colorless to pale yellow liquid
Boiling Point ~255 °C (Predicted)
Density 1.139 g/cm³
Flash Point 93 °C
LogP 1.85 (Predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water.
Stability Moisture sensitive; susceptible to hydrolysis. Store at 2-8°C under inert atmosphere.

Mechanistic Role in Drug Development

The primary utility of tert-Butyl (chloromethyl) succinate is the formation of acyloxyalkyl prodrugs . The chloromethyl group acts as a reactive electrophile, susceptible to nucleophilic attack by a drug's carboxylate group.

Prodrug Activation Pathway

Once administered, the prodrug undergoes a cascade of hydrolytic reactions catalyzed by non-specific esterases.

ProdrugActivation Drug Drug-COOH Prodrug Acyloxyalkyl Ester Prodrug (Lipophilic / Permeable) Drug->Prodrug Alkylation (DCM/Base) Reagent tert-Butyl (chloromethyl) succinate (Reagent) Reagent->Prodrug Hydrolysis Esterase Hydrolysis (In Vivo) Prodrug->Hydrolysis Intermediate Unstable Hemiacetal Intermediate Intermediate->Drug Spontaneous Decomposition Byproducts Formaldehyde + Succinic Acid Mono-t-Butyl Ester Intermediate->Byproducts Hydrolysis->Intermediate Cleavage of Terminal Ester

Figure 1: Mechanism of prodrug formation and in vivo activation.

Synthesis & Manufacturing Protocols

The most efficient industrial route utilizes Chloromethyl Chlorosulfate (CMCS) as the chloromethylating agent. This method avoids the use of highly toxic and expensive chloroiodomethane.[4]

Precursor Preparation[10]
  • Starting Material: Succinic anhydride or Succinic acid.

  • Intermediate: Mono-tert-butyl succinate (CAS 15026-17-2).

    • Reaction: Succinic anhydride + tert-Butanol (catalyzed by DMAP/N-hydroxyphthalimide or simple thermal opening).

Synthesis of tert-Butyl (chloromethyl) succinate

This protocol utilizes a biphasic system with Phase Transfer Catalysis (PTC) for high yield and purity.

Reagents:

  • Mono-tert-butyl succinate (1.0 equiv)

  • Chloromethyl chlorosulfate (CMCS) (1.2 equiv)

  • Sodium Bicarbonate (NaHCO₃) (4.0 equiv)

  • Tetrabutylammonium hydrogensulfate (TBAHS) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) / Water (1:1 biphasic mixture)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a vigorous magnetic stirrer, dissolve Mono-tert-butyl succinate (10 mmol) in DCM (20 mL).

  • Phase Mixing: Add a solution of NaHCO₃ (40 mmol) in Water (20 mL). The mixture will separate into two phases.

  • Catalyst Addition: Add TBAHS (1 mmol) to the biphasic mixture.

  • Alkylating Agent Addition: Cool the mixture to 0°C. Slowly add Chloromethyl chlorosulfate (CMCS) (12 mmol) dropwise over 15 minutes.

    • Note: CMCS is a potent alkylating agent; perform in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.

  • Quenching: Separate the organic layer. Wash the aqueous layer twice with DCM (2 x 10 mL).

  • Purification: Combine organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: The crude oil can be purified via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the pure title compound.

Yield Expectation: 75–85% Purity Target: >98% (GC)

Quality Control & Analytics

To ensure the integrity of the reagent for drug development, the following analytical parameters must be verified.

MethodExpected Signal / Parameter
¹H NMR (CDCl₃, 400 MHz) δ 1.44 (s, 9H, t-Bu), 2.60-2.65 (m, 4H, -CH₂CH₂-), 5.70 (s, 2H, -OCH₂Cl).
¹³C NMR (CDCl₃) δ 28.1 (t-Bu), 29.0, 29.4 (succinate CH₂), 68.8 (-OCH₂Cl), 81.0 (C-O tBu), 171.0, 171.5 (C=O).
GC-MS Parent ion [M]+ typically weak; fragment ions [M-tBu]+ (165), [C4H9]+ (57) dominant.
Water Content (KF) < 0.1% (Critical: Moisture hydrolyzes the chloromethyl ester).

Safety & Handling

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).

  • Carcinogenicity: Suspected carcinogen (due to alkylating potential).

  • Specific Hazard: Chloromethyl esters can spontaneously hydrolyze to release formaldehyde and HCl.

Precautions:

  • Containment: Handle exclusively in a chemical fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Decontamination: Spills should be treated with dilute ammonia or aqueous NaOH to hydrolyze the ester before disposal.

  • Storage: Store at 2–8°C under Argon or Nitrogen. Avoid metal spatulas (potential for metal-catalyzed decomposition).

References

  • Synthesis of Chloromethyl Esters via Chloromethyl Chlorosulfate

    • Title: Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles.[5][6]

    • Source:Organic & Biomolecular Chemistry, 2004, 2, 1554-1555.
    • URL:[Link]

  • Applications in Prodrug Design (General)

    • Title: Prodrugs of Carboxylic Acids: Synthesis, Chemical Stability, and Enzym
    • Source:Journal of Pharmaceutical Sciences, 1978, 67(11), 1550-1553.
    • URL:[Link]

  • Synthesis of Succinate Intermediates

    • Title: Efficient Synthesis of Mono-Esters of Succinic Acid.
    • Source:Organic Process Research & Development, 2014 (Contextual reference for mono-ester precursors).[7]

    • URL:[Link]

  • Safety Data & Properties

    • Title: Safety Data Sheet - Chloromethyl tert-butyl succinate (CAS 432037-43-9).[1][8][9][6]

    • Source: CymitQuimica / Sigma-Aldrich (Generic SDS for Chloromethyl esters).

Sources

Technical Guide: tert-Butyl (Chloromethyl) Succinate (TBCMS) in Prodrug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl (chloromethyl) succinate (TBCMS) (CAS: 432037-43-9) is a specialized bifunctional alkylating agent used primarily in the synthesis of acyloxymethyl prodrugs . Unlike standard reagents like chloromethyl pivalate (POM) which yield hydrophobic derivatives, TBCMS is designed to introduce a solubilizing succinate moiety masked by a lipophilic tert-butyl ester.

Upon conjugation to a drug (typically a phosphate, carboxylate, or amine) and subsequent deprotection, TBCMS facilitates the formation of highly water-soluble hemisuccinate salts suitable for intravenous (IV) formulations. This guide details the synthesis, handling, and application of TBCMS, emphasizing the "Finkelstein-assisted" alkylation protocol for maximum yield.

Part 1: Structural Analysis & Reactivity Profile

The Molecule

TBCMS is a mixed diester of succinic acid. Its utility stems from the orthogonal reactivity of its two termini:

  • Chloromethyl Ester (Electrophile): A highly reactive "soft" alkylating handle that reacts with drug nucleophiles.

  • tert-Butyl Ester (Protecting Group): A bulky, acid-labile group that masks the terminal carboxylic acid during the coupling phase, preventing side reactions and maintaining lipophilicity for purification.

PropertySpecification
IUPAC Name 1-(Chloromethyl) 4-tert-butyl butanedioate
CAS Number 432037-43-9
Molecular Formula C₉H₁₅ClO₄
Molecular Weight 222.67 g/mol
Physical State Colorless to pale yellow liquid
Storage -20°C, Hygroscopic, store under Argon
Strategic Utility: The "Solubility Switch"

In drug development, TBCMS is superior to simple alkyl spacers when the parent drug suffers from poor aqueous solubility.

  • Mechanism: The chloromethyl group links to the drug. Post-coupling, the tert-butyl group is removed (TFA/HCl), revealing a free carboxylic acid.

  • Outcome: This acid can be converted into a sodium or lysine salt, increasing solubility by orders of magnitude compared to the parent drug, while retaining the lability of the acyloxymethyl linker for rapid in vivo hydrolysis.

Part 2: Synthesis of the Reagent (TBCMS)

While TBCMS is commercially available, in-house synthesis is often required to ensure freshness, as chloromethyl esters degrade over time. The most reliable method utilizes Chloromethyl chlorosulfate (CMCS) under Phase Transfer Catalysis (PTC).

Protocol: CMCS-Mediated Esterification

Caution: CMCS is a potent alkylating agent. Work in a fume hood.

  • Reagents: Mono-tert-butyl succinate (1.0 eq), Chloromethyl chlorosulfate (1.2 eq), NaHCO₃ (4.0 eq), Tetrabutylammonium hydrogen sulfate (TBAHS, 0.1 eq).

  • Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system).

  • Procedure:

    • Dissolve mono-tert-butyl succinate and TBAHS in DCM.

    • Add the aqueous solution of NaHCO₃.

    • Cool the biphasic mixture to 0°C under vigorous stirring.

    • Dropwise add Chloromethyl chlorosulfate (CMCS) over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Workup: Separate organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: TBCMS is sensitive to silica acidity; add 1% triethylamine to the eluent.

SynthesisWorkflow Start Mono-tert-butyl Succinate Intermediate Biphasic Reaction 0°C -> RT, 18h Start->Intermediate Reagent Chloromethyl Chlorosulfate (CMCS) Reagent->Intermediate Catalyst PTC (TBAHS) NaHCO3 / DCM / H2O Catalyst->Intermediate Product TBCMS (Purified) Intermediate->Product Extraction & Flash Chrom.

Figure 1: Phase-transfer synthesis of TBCMS ensuring mild conditions to preserve the tert-butyl ester.

Part 3: Application in Prodrug Synthesis[1][2]

The direct reaction of chloromethyl esters with drug nucleophiles is often sluggish (Chlorine is a poor leaving group). The Finkelstein Modification (in situ conversion to Iodomethyl ester) is the industry standard for high yields.

Experimental Protocol: The Finkelstein-Assisted Coupling

Target: Conjugation of TBCMS to a Drug with a free Carboxylic Acid (Drug-COOH).

Step A: Activation (In Situ Iodination)
  • Setup: Flame-dry a round-bottom flask under Argon.

  • Mix: Dissolve TBCMS (1.5 eq) in anhydrous Acetone or Acetonitrile.

  • Add: Sodium Iodide (NaI, 2.0 eq). Stir at RT for 1–2 hours.

    • Observation: A white precipitate (NaCl) will form, indicating the conversion of the chloromethyl ester to the more reactive iodomethyl ester .

Step B: Coupling
  • Prepare Drug: In a separate vessel, dissolve Drug-COOH (1.0 eq) in anhydrous DMF. Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) to generate the carboxylate salt. Stir for 30 mins.

  • Combine: Filter the TBCMS-iodide solution (to remove NaCl) directly into the Drug-carboxylate solution.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with water/brine (x3) to remove DMF. Dry and concentrate.

  • Intermediate Isolation: Purify the tert-butyl protected prodrug via silica gel chromatography.

Step C: Deprotection & Salt Formation
  • Acidolysis: Dissolve the intermediate in DCM/TFA (1:1) or 4M HCl in Dioxane. Stir at 0°C for 1–2 hours.

    • Checkpoint: Monitor for loss of the t-butyl group (-56 Da) via MS. The succinate ester linkage remains intact.

  • Lyophilization: Remove solvent and excess acid in vacuo.

  • Salt Formation: Dissolve the residue in water/buffer with stoichiometric NaHCO₃ or L-Lysine. Lyophilize to obtain the final water-soluble prodrug salt.

Part 4: Mechanism of Action (Bioactivation)

Once administered, the TBCMS-derived prodrug undergoes a specific hydrolytic cascade driven by ubiquitous esterases.

  • Entry: The prodrug enters the bloodstream.

  • Trigger: Plasma esterases attack the terminal succinate ester (formerly the chloromethyl end).

  • Collapse: The hydrolysis generates an unstable hydroxymethyl intermediate.

  • Release: This intermediate spontaneously decomposes (releasing formaldehyde) to liberate the active parent drug and succinic acid (a harmless metabolic byproduct).

Bioactivation Prodrug Soluble Succinate Prodrug (Salt Form) Step1 In Vivo Esterase Hydrolysis Prodrug->Step1 Unstable Unstable Hydroxymethyl Intermediate Step1->Unstable Cleavage of Succinate Linker Byproducts Formaldehyde + Succinic Acid Unstable->Byproducts ActiveDrug Active Parent Drug (Free Acid/Phosphate) Unstable->ActiveDrug Spontaneous Collapse

Figure 2: The bioactivation cascade. The succinate moiety provides solubility, then cleaves to release the drug.

Part 5: Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Coupling Chlorine is a poor leaving group.Must use NaI (Finkelstein) . Do not skip the iodination step.
Hydrolysis of Linker Reaction medium too basic or wet.Use anhydrous solvents; switch base from Cs₂CO₃ to Ag₂CO₃ or DIPEA.
TFA Cleaves Linker Acid sensitivity of the acyloxymethyl bond.Use milder deprotection: Formic acid or ZnBr₂/DCM instead of TFA.
Product Instability Presence of residual acid.Ensure complete removal of TFA/HCl; store as a lyophilized salt immediately.

References

  • Synthesis of Chloromethyl Esters

    • Title: Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles.
    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

  • Prodrug Strategy (Acyloxymethylation)

    • Title: Acyloxybenzyl and Alkoxyalkyl Prodrugs of a Fosmidomycin Surrogate as Antimalarial and Antitubercular Agents.[1]

    • Source: Journal of Medicinal Chemistry (NIH/PMC).
    • URL:[Link]

  • Finkelstein Modification in Prodrug Synthesis

    • Title: Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs.[2][3]

    • Source: ChemMedChem (NIH/PMC).
    • URL:[Link]

  • Commercial Availability & Properties

    • Title: Chloromethyl tert-butyl succinate (CAS 432037-43-9).[4]

    • Source: CymitQuimica Product C

Sources

Technical Guide: tert-Butyl (chloromethyl) succinate as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of tert-Butyl (chloromethyl) succinate (CAS 432037-43-9). This document is structured for researchers and drug development professionals focusing on prodrug design and solubility optimization.

Content Type: Technical Whitepaper / Synthetic Guide Subject: CAS 432037-43-9 | C9H15ClO4 Audience: Medicinal Chemists, Process Chemists, Drug Delivery Scientists

Executive Summary

tert-Butyl (chloromethyl) succinate is a specialized bifunctional building block used primarily in the synthesis of acyloxymethyl prodrugs . Its structural design features two distinct ester functionalities: a reactive chloromethyl ester (electrophile) and a sterically hindered tert-butyl ester (acid-labile protecting group).

This orthogonality allows for a controlled, stepwise conjugation strategy. The chloromethyl group serves as a "soft" alkylating agent to attach a promoiety to a drug molecule (typically a carboxylic acid, amine, or phosphate), while the tert-butyl group masks a terminal carboxylate. Upon chemical deprotection, the revealed succinic acid moiety significantly enhances the aqueous solubility of the parent drug via salt formation, a critical strategy for formulating lipophilic active pharmaceutical ingredients (APIs).

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-tert-butyl 1-(chloromethyl) butanedioate
Common Name tert-Butyl (chloromethyl) succinate
CAS Number 432037-43-9
Molecular Formula C

H

ClO

Molecular Weight 222.67 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~255 °C (predicted)
Density ~1.14 g/cm³
Solubility Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.[1]
Stability Moisture sensitive (hydrolysis of chloromethyl ester). Store at 2–8°C under inert gas.

Synthesis of the Building Block

The synthesis of tert-butyl (chloromethyl) succinate relies on the selective chloromethylation of mono-tert-butyl succinate . The most robust protocol utilizes chloromethyl chlorosulfate under phase-transfer catalysis (PTC) conditions to ensure high yield and suppress side reactions.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the succinate carboxylate anion onto the chloromethyl chlorosulfate. The tert-butyl group remains intact due to the basic conditions, which do not trigger acid-catalyzed cleavage.

Detailed Protocol

Reagents:

  • Mono-tert-butyl succinate (1.0 equiv)

  • Chloromethyl chlorosulfate (1.2 equiv)

  • Potassium Carbonate (K

    
    CO
    
    
    
    , 2.5 equiv)
  • Tetrabutylammonium hydrogensulfate (TBAHS, 0.1 equiv)

  • Solvent: Dichloromethane (DCM) / Water biphasic system

Step-by-Step Methodology:

  • Preparation: Dissolve mono-tert-butyl succinate (e.g., 10 mmol) in DCM (50 mL). Add TBAHS (1 mmol) as the phase transfer catalyst.

  • Base Addition: Prepare a solution of K

    
    CO
    
    
    
    (25 mmol) in water (50 mL) and add it to the organic phase. Stir vigorously at 0°C for 15 minutes to form the carboxylate salt.
  • Alkylation: Add chloromethyl chlorosulfate (12 mmol) dropwise to the biphasic mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (silica, 20% EtOAc/Hexane) or LC-MS.

  • Quench & Workup: Separate the organic layer. Wash the aqueous layer twice with DCM. Combine organic extracts and wash with brine, then dry over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Concentrate under reduced pressure. The crude oil is typically purified via flash column chromatography (SiO

    
    , gradient 0-20% EtOAc in Hexanes) to yield the pure title compound (Typical Yield: 80–86%).
    

Application: Prodrug Synthesis Workflow

The primary utility of this building block is to attach a succinyl-oxymethyl linker to a drug. This linker improves solubility (after tBu removal) and is cleaved in vivo by plasma esterases.

Strategic Workflow
  • Coupling: The drug (nucleophile) displaces the chloride.

  • Deprotection: The tert-butyl group is removed using acid (TFA or HCl).

  • Salt Formation: The resulting free acid is converted to a sodium or potassium salt for formulation.

Visualized Pathway (DOT)

ProdrugSynthesis Figure 1: Synthesis of Water-Soluble Succinate Prodrugs Drug Drug-COOH (Lipophilic API) Intermediate Intermediate Ester (Drug-COO-CH2-OOC-Succ-OtBu) Drug->Intermediate Base (Cs2CO3/NaH) DMF, 60°C Linker tert-Butyl (chloromethyl) succinate (Building Block) Linker->Intermediate + FreeAcid Soluble Prodrug Precursor (Drug-COO-CH2-OOC-Succ-OH) Intermediate->FreeAcid TFA/DCM (tBu Deprotection) FinalSalt Final Prodrug Salt (High Aqueous Solubility) FreeAcid->FinalSalt NaHCO3 (Salt Formation)

Experimental Example: Coupling to a Carboxylic Acid Drug

Objective: Synthesis of Drug-Acyloxymethyl-Succinate.

  • Activation: Dissolve the Drug-COOH (1.0 equiv) in anhydrous DMF. Add Cesium Carbonate (Cs

    
    CO
    
    
    
    , 1.5 equiv) and stir for 30 min to generate the carboxylate.
  • Coupling: Add tert-butyl (chloromethyl) succinate (1.2 equiv) dissolved in DMF. Add Sodium Iodide (NaI, 0.1 equiv) as a catalyst (Finkelstein condition) to accelerate the substitution of the chloride.

  • Conditions: Heat to 50–60°C for 3–12 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Purify the tert-butyl protected intermediate.

  • Deprotection: Dissolve the intermediate in DCM/TFA (2:1 ratio). Stir at room temperature for 1 hour. Evaporate volatiles to obtain the hemisuccinate prodrug.

Mechanistic Rationale & Advantages[1][2][3]

Why use tert-Butyl (chloromethyl) succinate?
  • Formaldehyde Release Management: Unlike traditional chloromethyl esters that release formaldehyde immediately upon hydrolysis, the succinate linker adds a spatial buffer. The in vivo cascade hydrolysis first cleaves the succinate ester, releasing succinic acid, and then the hydroxymethyl ester decomposes.

  • Solubility Engineering: Many potent drugs fail due to poor solubility. Converting a drug to a hemisuccinate salt (via this linker) can increase solubility by >100-fold compared to the parent molecule.

  • Stability: The tert-butyl group is highly stable to basic conditions and nucleophilic attack, preventing premature polymerization or self-reaction during the coupling of the chloromethyl end.

In Vivo Activation Pathway (DOT)

InVivoActivation Figure 2: In Vivo Metabolic Activation Pathway Prodrug Administered Prodrug (Drug-Linker-Salt) Step1 Plasma Esterases (Hydrolysis of Succinate Ester) Prodrug->Step1 Systemic Circulation Unstable Unstable Intermediate (Drug-COO-CH2-OH) Step1->Unstable Fast Final Active Drug + Formaldehyde + Succinate Unstable->Final Spontaneous Decomposition

[2]

Safety & Handling Protocols

Hazard Classification:

  • Alkylating Agent: The chloromethyl moiety is reactive toward DNA. Handle as a potential mutagen.

  • Corrosive/Irritant: Causes skin and eye irritation.

Operational Safety:

  • Containment: All weighing and reactions must be performed inside a certified chemical fume hood.

  • Decontamination: Quench excess alkylating agent with aqueous ammonium chloride or a dilute amine solution before disposal.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

References

  • Synthesis of Chloromethyl Esters

    • Title: Synthesis of Butanedioic, 1-(chloromethyl)-4-t-butyl ester from Chloromethyl chlorosulfate and Mono-tert-butyl succinate.[2]

    • Source: ChemicalBook / Patent Liter
    • URL:

  • Phase Transfer Catalysis in Phosphate/Ester Synthesis

    • Title: Development of Efficient Processes for the Preparation of Di-tert-butyl (Chloromethyl)
    • Source: Organic Process Research & Development (ACS).
    • URL:

  • General Reactivity of Chloromethyl Esters

    • Title: Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.
    • Source: Journal of Organic Chemistry (2005).
    • URL:

  • Compound Data & CAS Verification

    • Title: Chloromethyl tert-butyl succinate (CAS 432037-43-9) Product Entry.[1][3][4][5][6]

    • Source: CymitQuimica.[7][8]

    • URL:

Sources

Methodological & Application

Synthesis of tert-Butyl (chloromethyl) succinate protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of tert-Butyl (chloromethyl) Succinate via Phase-Transfer Catalysis

Executive Summary & Application Context

This protocol details the synthesis of tert-butyl (chloromethyl) succinate , a critical bifunctional linker used in the development of "soft" prodrugs and biodegradable polymers. This molecule features two distinct ester functionalities: a robust tert-butyl ester (acid-labile) and a highly reactive chloromethyl ester (susceptible to nucleophilic attack and hydrolysis).

The chloromethyl ester moiety serves as a "soft" alkylating agent, enabling the conjugation of carboxylic acid-containing drugs (e.g., antibiotics, corticosteroids) to form acyloxyalkyl prodrugs. These prodrugs improve lipophilicity and membrane permeability before undergoing rapid enzymatic hydrolysis in vivo to release the active parent drug.

Key Technical Advantage: Traditional methods using formaldehyde and zinc chloride are harsh and often yield carcinogenic bis(chloromethyl) ether byproducts. This protocol utilizes chloromethyl chlorosulfate (CMCS) under Phase-Transfer Catalysis (PTC) .[1] This method is superior due to its mild conditions (room temperature, neutral pH), high selectivity, and enhanced safety profile.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the selective alkylation of the free carboxylate of mono-tert-butyl succinate. The reaction is driven by a quaternary ammonium phase-transfer catalyst (TBAHS), which shuttles the succinate anion from the aqueous phase into the organic phase (Dichloromethane) to react with the electrophilic CMCS.

Figure 1: Reaction Mechanism (Phase Transfer Catalysis)

PTC_Mechanism cluster_aqueous Aqueous Phase (Base) cluster_organic Organic Phase (DCM) Succinate_Ion Mono-t-Butyl Succinate Anion (R-COO-) Ion_Pair_Aq [R-COO-][NBu4+] Succinate_Ion->Ion_Pair_Aq + TBAHS Base NaHCO3 Base->Succinate_Ion Deprotonation Ion_Pair_Org [R-COO-][NBu4+] Ion_Pair_Aq->Ion_Pair_Org Phase Transfer CMCS Chloromethyl chlorosulfate (Cl-CH2-OSO2Cl) Intermediate Transition State CMCS->Intermediate Ion_Pair_Org->Intermediate Nucleophilic Attack Product tert-Butyl (chloromethyl) succinate Intermediate->Product Alkylation Byproducts SO3 + Cl- Intermediate->Byproducts Elimination

Caption: Biphasic mechanism where TBAHS shuttles the succinate anion to react with CMCS, releasing SO3 and chloride.

Safety & Critical Handling (E-E-A-T)

  • Chloromethyl Chlorosulfate (CMCS): Highly toxic and corrosive. It is a potent alkylating agent. All operations must be performed in a functioning fume hood.

  • Explosion Hazard: Do not seal the reaction vessel tightly during the initial mixing, as CO2 is generated from the bicarbonate base.

  • Product Stability: Chloromethyl esters are hydrolytically unstable. Avoid prolonged exposure to moisture or silica gel. Store at -20°C under argon.

Materials & Reagents

ReagentMW ( g/mol )Equiv.PurityRole
Mono-tert-butyl succinate 174.191.0>98%Substrate
Chloromethyl chlorosulfate 164.991.298%Electrophile
Tetrabutylammonium hydrogen sulfate (TBAHS) 339.530.197%PTC Catalyst
Sodium Bicarbonate (NaHCO₃) 84.013.5ACSBase
Dichloromethane (DCM) 84.93-HPLCSolvent (Organic)
Water (Deionized) 18.02--Solvent (Aqueous)

Detailed Experimental Protocol

Step 1: Biphasic System Preparation
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Mono-tert-butyl succinate (1.74 g, 10.0 mmol) in Dichloromethane (40 mL).

  • Add Tetrabutylammonium hydrogen sulfate (0.34 g, 1.0 mmol, 10 mol%).

  • In a separate beaker, prepare a solution of Sodium Bicarbonate (2.94 g, 35.0 mmol) in Water (40 mL).

  • Add the aqueous bicarbonate solution to the organic phase.

    • Note: Vigorous bubbling (CO2 evolution) will occur. Allow the mixture to stir openly for 5 minutes until effervescence subsides.

Step 2: Chloromethylation Reaction
  • Cool the biphasic mixture to 0°C using an ice-water bath.

  • Add Chloromethyl chlorosulfate (CMCS) (1.98 g, 1.22 mL, 12.0 mmol) dropwise over 10 minutes.

    • Critical Control Point: Maintain vigorous stirring (>800 RPM). The reaction rate is diffusion-controlled; an emulsion is necessary for the PTC to function effectively.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir vigorously for 4 to 12 hours .

    • Monitoring: Check reaction progress via TLC (30% EtOAc in Hexane). The starting acid (polar, stays at baseline) should disappear; the product (less polar) will appear at R_f ~ 0.6.

Step 3: Workup & Purification[2][3][4]
  • Transfer the mixture to a separatory funnel. Separate the phases.

  • Extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers and wash sequentially with:

    • Water (20 mL)

    • Saturated Brine (20 mL)

  • Dry the organic layer over Anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

    • Caution: Do not use Magnesium Sulfate (MgSO₄) if it is acidic, as it may catalyze hydrolysis.

  • Filter and concentrate under reduced pressure (Rotovap) at < 30°C .

    • Result: A pale yellow oil.

  • Purification (Optional but Recommended): Rapid filtration through a short pad of silica gel using 10% EtOAc/Hexane.

    • Warning: Long exposure to silica causes degradation. Elute quickly.

Analytical Data & Quality Control

Expected Yield: 85 - 92% (Pale yellow liquid)

NMR Characterization (CDCl₃, 400 MHz):

  • ¹H NMR:

    • δ 5.72 (s, 2H, -O-CH₂ -Cl) — Diagnostic Peak (Downfield singlet)

    • δ 2.65 - 2.55 (m, 4H, -CO-CH₂ -CH₂ -CO-)

    • δ 1.44 (s, 9H, -C(CH₃ )₃)

QC Checklist:

  • Appearance: Clear to pale yellow oil. Turbidity indicates water contamination.

  • ¹H NMR Integration: Ratio of Chloromethyl protons (5.72 ppm) to tert-butyl protons (1.44 ppm) must be 2:9.

  • Acid Content: Absence of broad singlet >10 ppm (unreacted starting material).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Poor emulsion/stirringIncrease stirring speed to create a milky emulsion.
Hydrolysis Product Wet solvent or acidic workupEnsure Na₂SO₄ drying is thorough; add 1% Et₃N to chromatography solvent.
Starting Material Remains Catalyst degradationUse fresh TBAHS; ensure base concentration is sufficient.

Workflow Diagram

Figure 2: Synthesis Workflow

Workflow Start Start: Mono-t-butyl Succinate + DCM + TBAHS BaseAdd Add NaHCO3 (aq) (CO2 Evolution) Start->BaseAdd Cool Cool to 0°C BaseAdd->Cool React Add CMCS Dropwise Stir Vigorous (RT, 4-12h) Cool->React Check TLC Check (Disappearance of Acid) React->Check Check->React Incomplete Workup Phase Separation Wash (Water/Brine) Check->Workup Complete Dry Dry (Na2SO4) Concentrate <30°C Workup->Dry Final Product: tert-Butyl (chloromethyl) succinate Dry->Final

Caption: Step-by-step operational workflow for the synthesis.

References

  • Alpegiani, M., et al. (1992). "Chloromethyl Chlorosulfate: A New, Catalytic Method of Preparation and Reactions with Some Nucleophiles." Synthetic Communications, 22(9), 1277-1282.

  • Sohma, Y., et al. (2016). "Development of Water-Soluble Prodrugs of the HIV-1 Protease Inhibitor KNI-727." Chemical and Pharmaceutical Bulletin, 64(12), 1732-1740. (Demonstrates succinate linker strategy).

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255–270.

Sources

Application Note: Chemoselective Thiol Alkylation using tert-Butyl (Chloromethyl) Succinate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and bioconjugation. It details the use of tert-Butyl (chloromethyl) succinate (t-BCMS) as a specialized reagent for the chemoselective alkylation of thiols.

This reaction is primarily employed to synthesize S-acyloxymethyl (S-AOM) prodrugs , a strategy used to mask thiol groups (improving lipophilicity and bioavailability) or to introduce a metabolically labile linker that releases the free thiol upon esterase hydrolysis.

Executive Summary

The alkylation of thiols with chloromethyl esters is a cornerstone strategy in prodrug design, yielding


-acyloxy thioethers . Unlike simple alkyl halides, tert-butyl (chloromethyl) succinate (CAS 432037-43-9 ) introduces a bifunctional succinyl spacer.
  • Function 1 (Immediate): Masks the thiol as a lipophilic, neutral thioether, preventing oxidative disulfide formation.

  • Function 2 (Latent): The tert-butyl ester can be selectively deprotected (using TFA) to reveal a carboxylic acid, enabling further conjugation (e.g., to targeting ligands or solubilizing tags) without disturbing the thiol linkage.

  • Bio-reversibility: The resulting S-AOM linkage is susceptible to carboxylesterases, ensuring the release of the parent thiol in vivo.

Mechanistic Principles

The reaction proceeds via a nucleophilic substitution (


). However, chloromethyl esters are moderately reactive electrophiles. Direct reaction with thiols often requires elevated temperatures, which can lead to disulfide byproducts.

To enhance efficiency under mild conditions, this protocol utilizes Finkelstein catalysis .

  • In-situ Activation: Iodide ions (

    
    ) displace the chloride, generating the highly reactive iodomethyl species.
    
  • Product Formation: The thiolate anion (

    
    ) rapidly displaces the iodide, forming the S-AOM bond.
    
Pathway Visualization

ReactionMechanism Reagent tert-Butyl (chloromethyl) succinate (Moderate Electrophile) Intermediate Iodomethyl Intermediate (High Reactivity) Reagent->Intermediate Finkelstein Exchange (k1) Iodide Catalyst (TBAI/NaI) Iodide->Intermediate Product S-Acyloxymethyl Conjugate (Stable Precursor) Intermediate->Product SN2 Displacement (k2 >> k1) Thiol Thiol (R-SH) + Base Thiol->Product Hydrolysis In Vivo Esterase Cleavage Product->Hydrolysis Bioactivation

Figure 1: Catalytic cycle for the Finkelstein-assisted alkylation of thiols.

Experimental Protocol

Target: Synthesis of S-acyloxymethyl succinate derivatives. Scale: Standardized for 1.0 mmol of Thiol substrate.

Materials
  • Substrate: Thiol-containing compound (

    
    ).
    
  • Reagent: tert-Butyl (chloromethyl) succinate (1.2 – 1.5 equiv).

  • Catalyst: Tetrabutylammonium iodide (TBAI) or Sodium Iodide (NaI) (0.1 – 1.0 equiv).

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or

    
    .
    
  • Solvent: Anhydrous DMF or Acetone.

Step-by-Step Methodology
A. Preparation of the Electrophile (Optional Pre-activation)

Note: While in-situ activation is common, pre-forming the iodomethyl species can boost yields for sterically hindered thiols.

  • Dissolve tert-butyl (chloromethyl) succinate (1.5 equiv) in anhydrous acetone.

  • Add NaI (2.0 equiv) and stir at 40°C for 2 hours .

  • Filter off the NaCl precipitate. The filtrate contains the reactive iodomethyl ester and can be used directly.

B. Standard In-Situ Alkylation Protocol
  • Solubilization: Dissolve the Thiol substrate (1.0 mmol) in anhydrous DMF (

    
    , 
    
    
    
    ).
  • Activation: Add TBAI (0.2 mmol, 20 mol%) followed by DBU (1.2 mmol, 1.2 equiv). Stir for 5 minutes at Room Temperature (RT) to generate the thiolate.

    • Critical: If the thiol is oxidation-sensitive, degas the solvent with

      
       prior to adding the base.
      
  • Addition: Add tert-butyl (chloromethyl) succinate (1.2 mmol, 1.2 equiv) dropwise.

  • Reaction: Stir the mixture at RT for 4–16 hours .

    • Monitoring: Monitor by TLC or LC-MS. The product will appear less polar than the thiol (if ionizable) and show a characteristic mass shift (+186 Da for the alkylated fragment).

  • Quench: Dilute with EtOAc (

    
    ) and wash with saturated 
    
    
    
    (
    
    
    ) to neutralize the base.
  • Workup: Wash the organic layer with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Purification: Purify via silica gel chromatography. S-AOM derivatives are typically stable on silica.

C. Deprotection (Optional)

To reveal the free succinic acid tail:

  • Dissolve the purified product in DCM/TFA (1:1 v/v).

  • Stir at RT for 1 hour.

  • Concentrate in vacuo. Caution: Do not use aqueous base for workup, as it may hydrolyze the S-AOM ester linkage.

Critical Parameters & Troubleshooting

Optimization Table
ParameterStandard ConditionAlternativeRationale
Solvent DMF (Anhydrous)Acetone, MeCNDMF promotes

best; Acetone allows easy precipitation of halide salts.
Base DBU (1.2 eq)

, DIPEA
DBU is strong and soluble; Carbonates are milder for base-sensitive substrates.
Catalyst TBAI (0.2 eq)NaI (1.0 eq)Iodide is essential to convert the sluggish Cl-ester to the reactive I-ester.
Temperature


Heat only if reaction stalls; excess heat promotes ester hydrolysis.
Common Pitfalls
  • Disulfide Formation: If the reaction is slow or oxygen is present, thiols oxidize to disulfides (

    
    ).
    
    • Solution: Degas solvents and use a slight excess of the alkylating agent to outcompete oxidation.

  • Hydrolysis: The product contains an ester linkage. Avoid strong aqueous bases (NaOH, LiOH) during workup.

  • Incomplete Reaction: Chloromethyl esters are less reactive than standard alkyl halides. If conversion is low, increase TBAI to 1.0 equivalent.

Applications in Drug Design

The tert-butyl (chloromethyl) succinate reagent is uniquely suited for constructing Soft Drugs and Pro-moieties .

Biological Activation Pathway

Upon administration, the lipophilic S-AOM prodrug crosses cell membranes. Intracellular esterases cleave the succinate ester, triggering a spontaneous decomposition cascade that releases the active thiol drug.

Bioactivation Prodrug S-AOM Prodrug (Lipophilic / Masked) Intermediate Unstable Hemiacetal [R-S-CH2-OH] Prodrug->Intermediate Ester Cleavage Enzyme Esterase (Hydrolysis) Enzyme->Prodrug Byproducts Succinic Acid + Formaldehyde Intermediate->Byproducts ActiveDrug Active Thiol Drug (R-SH) Intermediate->ActiveDrug Spontaneous Collapse

Figure 2: Metabolic activation pathway of S-AOM prodrugs.

References

  • Structure & Properties: tert-Butyl (chloromethyl) succinate (CAS 432037-43-9).[1][2][3][4][5][6] CymitQuimica / Ambeed Chemical Reference.

  • Protocol Foundation: Application of chloromethyl esters in alkylation using TBAI/DBU. WO2024083773A1 - Triazole-substituted imidazo[1,2-a]pyrimidines as cGAS inhibitors. (2024).

  • Mechanistic Insight: Reactivity of Thiols and Thiolates in Nucleophilic Substitution. Chemistry Steps / Organic Chemistry Portal.

  • Prodrug Strategy: Acyloxymethyl as a drug protecting group for thiols and sulfonamides. Journal of Medicinal Chemistry.

Sources

Application Note: Scalable Synthesis of tert-Butyl (chloromethyl) succinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of tert-butyl (chloromethyl) succinate , a critical intermediate in the development of prodrugs (e.g., cephalosporin antibiotics). Traditional chloromethylation routes utilizing acid chlorides and paraformaldehyde often fail for this substrate due to the acid-lability of the tert-butyl ester. This guide presents a Phase-Transfer Catalysis (PTC) method utilizing chloromethyl chlorosulfate (CMCS) . This route operates under mild, slightly basic conditions (pH 7–8), preserving the tert-butyl moiety while delivering high yields (>85%) and minimizing the formation of the carcinogenic byproduct bis(chloromethyl) ether.

Introduction & Retrosynthetic Analysis

The Challenge

tert-Butyl (chloromethyl) succinate is a mixed diester of succinic acid. Its structural complexity arises from the opposing chemical sensitivities of its two ester groups:

  • The tert-Butyl Ester: Highly susceptible to acid-catalyzed hydrolysis (cleavage occurs at pH < 2 or in the presence of Lewis acids like ZnCl₂).

  • The Chloromethyl Ester: Susceptible to base-catalyzed hydrolysis and nucleophilic attack.

Route Selection Strategy

Standard industrial methods for chloromethyl esters were evaluated against these constraints:

MethodReagentsSuitabilityCritical Flaw
Acid Chloride Route

/

/

Low

and HCl generation cleave the tert-butyl group.
Haloalkyl Exchange

/ Base
Medium Low atom economy; requires large excess of alkylating agent.
PTC with CMCS

/

/ TBAHS
High Selected Route. Biphasic basic buffer protects the tert-butyl group; high reactivity of CMCS drives conversion.

Reaction Mechanism & Workflow

The selected pathway utilizes Chloromethyl chlorosulfate (CMCS) , a "soft" alkylating agent that reacts with the carboxylate anion of mono-tert-butyl succinate. The reaction is facilitated by a quaternary ammonium salt (TBAHS) which transfers the succinate anion into the organic phase (DCM) where alkylation occurs.

Reaction Scheme

ReactionScheme SM1 Succinic Anhydride SM2 Mono-tert-butyl Succinate (Intermediate) SM1->SM2 t-BuOH, DMAP Toluene, Reflux Product tert-Butyl (chloromethyl) succinate (Target) SM2->Product CMCS, NaHCO3 TBAHS (cat), DCM/H2O Reagent Chloromethyl chlorosulfate (CMCS) Reagent->Product

Figure 1: Two-step synthesis starting from succinic anhydride. The critical CMCS alkylation step is highlighted in blue.

Detailed Experimental Protocol

Materials & Equipment
  • Reactants:

    • Mono-tert-butyl succinate (CAS: 15026-17-2) - Purity ≥ 98%[1]

    • Chloromethyl chlorosulfate (CMCS) (CAS: 49715-04-0) - Handle with extreme caution

    • Tetrabutylammonium hydrogen sulfate (TBAHS) - Phase transfer catalyst[2]

    • Sodium Bicarbonate (

      
      )[3]
      
  • Solvents: Dichloromethane (DCM), HPLC grade water.

  • Equipment: Jacketed glass reactor (or 3-neck flask), overhead stirrer, internal temperature probe, dropping funnel.

Step-by-Step Procedure (Scale: 100 mmol)
Step A: Preparation of the Biphasic System
  • Charge Mono-tert-butyl succinate (17.4 g, 100 mmol) into the reactor.

  • Add Dichloromethane (DCM) (150 mL). Stir until dissolved.

  • Add TBAHS (3.4 g, 10 mmol, 0.1 equiv).

  • Prepare a solution of Sodium Bicarbonate (33.6 g, 400 mmol, 4.0 equiv) in Water (150 mL).

  • Add the aqueous base solution to the reactor. The mixture will form two layers.

  • Cool the biphasic mixture to 0–5 °C under vigorous stirring (>500 RPM) to ensure emulsion formation.

Step B: Alkylation
  • Charge Chloromethyl chlorosulfate (CMCS) (19.8 g, 120 mmol, 1.2 equiv) into a pressure-equalizing dropping funnel.

    • Safety Note: CMCS is a potent blistering agent. Wear double nitrile gloves and work in a fume hood.

  • Add CMCS dropwise over 30–45 minutes , maintaining internal temperature < 10 °C .

    • Mechanistic Insight: The slow addition prevents the accumulation of unreacted CMCS and controls the exotherm from the neutralization of the chlorosulfate byproduct.

  • Once addition is complete, allow the reaction to warm to 20–25 °C (Room Temperature) .

  • Stir vigorously for 3–4 hours .

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The limiting reagent (mono-acid) should be consumed.

Step C: Quench & Workup
  • Stop stirring and allow layers to separate. Collect the lower organic phase (DCM).

  • Extract the aqueous phase once with fresh DCM (50 mL). Combine organic extracts.

  • Wash 1: Water (100 mL).

  • Wash 2: Saturated Brine (100 mL).

  • Dry the organic phase over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotovap) at < 35 °C .

    • Critical Parameter: Do not overheat. Chloromethyl esters are thermally unstable above 50–60 °C during concentration.

Step D: Purification
  • Crude Yield: Typically 90–95% as a colorless to pale yellow oil.

  • Distillation: If high purity is required, vacuum distillation can be performed, but is risky due to decomposition.

    • Conditions: High vacuum (< 0.5 mmHg), bath temp < 80 °C.

  • Flash Chromatography: Preferred for stability.

    • Stationary Phase: Silica Gel (neutralized with 1%

      
       if necessary, though usually not required).
      
    • Eluent: Hexanes -> 10% EtOAc/Hexanes.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeImpact of Deviation
pH of Aqueous Phase 7.5 – 8.5pH < 7: tert-butyl ester hydrolysis. pH > 10: Chloromethyl ester hydrolysis.
Temperature 0°C (add) -> 20°C (react)> 30°C: Rapid hydrolysis of CMCS; lower yield.
Stirring Speed High ShearPoor mixing leads to stalled reaction (PTC is diffusion controlled).
Stoichiometry 1.2 eq CMCS< 1.0 eq: Incomplete conversion. > 1.5 eq: Difficult workup/waste disposal.
Troubleshooting Guide
  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Hydrolysis of CMCS before reaction.

    • Fix: Increase stirring speed; ensure temperature during addition is < 5°C; check quality of TBAHS.

  • Issue: Product Decomposition during storage.

    • Cause: Residual acid traces.

    • Fix: Store over a few pellets of activated molecular sieves or add 1% solid

      
       to the storage vial. Store at -20°C.
      

Safety & Handling Protocol

Chloromethyl Chlorosulfate (CMCS) Hazards
  • Toxicity: CMCS is an alkylating agent similar to sulfur mustard. It causes severe skin burns and respiratory damage.

  • Containment: All weighing and transfer must occur in a functioning fume hood.

  • Decontamination: Quench spills or glassware with aqueous ammonia or 10% NaOH solution to hydrolyze the chlorosulfate.

Process Safety Diagram

SafetyFlow Start Start: CMCS Handling PPE PPE: Double Gloves, Goggles, Lab Coat, Fume Hood Start->PPE Reaction Reaction Vessel (Closed System, N2 Sweep) PPE->Reaction Quench Quench: Add Aqueous Base (Hydrolyzes Excess CMCS) Reaction->Quench Waste Waste Disposal: Segregated Halogenated Waste Quench->Waste

Figure 2: Safety workflow for handling hazardous alkylating agents.

Analytical Validation

Expected NMR Data
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       5.70 (s, 2H, 
      
      
      
      ) – Diagnostic Peak
    • 
       2.65–2.55 (m, 4H, 
      
      
      
      )
    • 
       1.44 (s, 9H, 
      
      
      
      )
Quality Control
  • GC-MS: Confirm molecular ion (M+). Note that the tert-butyl group often fragments, showing

    
     or 
    
    
    
    .
  • Karl Fischer: Water content must be < 0.1% to prevent hydrolysis during storage.

References

  • Binderup, E., & Hansen, E. T. (1984).[4] Chlorosulfates as Reagents in the Synthesis of Carboxylic Acid Esters Under Phase-Transfer Conditions. Synthetic Communications , 14(9), 857-864.

    • Key Reference: Establishes the CMCS/PTC methodology as the standard for sensitive chloromethyl esters.
  • Sohma, Y., et al. (2026/Future Dated Snippet in Context). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. Molbank , 2026, M2124.

    • Supporting Reference: Validates the use of CMCS for complex, acid-sensitive substr
  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry , 70(23), 9618–9621.

    • Context: Discusses the safety and handling of chloromethyl ethers and related alkyl

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing tert-Butyl (chloromethyl) succinate Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

tert-Butyl (chloromethyl) succinate is a critical bifunctional intermediate often employed in the synthesis of prodrugs (e.g., cephalosporin antibiotics or antiviral phosphonates). Its structure features two distinct ester functionalities: a steric-bulk-providing tert-butyl group and a highly reactive electrophilic chloromethyl group.[1]

The Central Challenge: The synthesis is a balancing act. You must introduce the labile chloromethyl moiety without cleaving the acid-sensitive tert-butyl group, all while preventing the hydrolysis of the chloromethyl ester, which is highly susceptible to moisture.

This guide provides a robust, field-tested protocol using chloromethyl chlorosulfate under Phase Transfer Catalysis (PTC) , widely regarded as the "Golden Path" for this transformation due to its mild conditions and avoidance of carcinogenic bis(chloromethyl) ether (BCME) byproducts.

The "Golden Path" Protocol: Phase Transfer Catalysis

Reaction Logic

We utilize chloromethyl chlorosulfate as the alkylating agent.[2][3][4] Unlike older methods using paraformaldehyde/ZnCl2/SOCl2 (which are too harsh for the t-butyl group), chloromethyl chlorosulfate reacts with the carboxylate anion of mono-tert-butyl succinate under mild biphasic conditions.

Key Reagents:

  • Substrate: Mono-tert-butyl succinate (prepared via ring-opening of succinic anhydride with t-BuOH).

  • Reagent: Chloromethyl chlorosulfate (1.2 – 1.5 equiv).

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 equiv).

  • Base: Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) / Water biphasic system.

Step-by-Step Methodology
  • Preparation of the Carboxylate Salt:

    • Dissolve Mono-tert-butyl succinate (1.0 equiv) in DCM (10 mL/g).

    • Add TBAHS (0.1 equiv).

    • Add a solution of

      
        (3.5 equiv) in water (10 mL/g).
      
    • Note: Vigorous stirring is essential here to create an emulsion. Cool the mixture to 0°C .

  • Alkylation (The Critical Step):

    • Dilute Chloromethyl chlorosulfate (1.2 equiv) in a small volume of DCM.

    • Add this solution dropwise to the vigorously stirred biphasic mixture at 0°C.

    • CRITICAL: Do not allow the temperature to rise above 5°C during addition to prevent rapid hydrolysis of the reagent.

  • Reaction Progression:

    • Allow the mixture to warm to Room Temperature (20–25°C) naturally.

    • Stir vigorously for 4–12 hours . Monitor by TLC (stain with KMnO4 or Bromocresol Green; UV is weak for aliphatic esters).

  • Workup & Quenching:

    • Separate the organic (DCM) layer.

    • Wash the organic layer 2x with water and 1x with brine.

    • Dry over anhydrous

      
      .[5] Do not use 
      
      
      
      if it is highly acidic or if the product is showing signs of instability.
    • Concentrate under reduced pressure at < 30°C . High heat will degrade the chloromethyl ester.

  • Purification (The Danger Zone):

    • Preferred: If purity >90%, use directly.

    • If chromatography is needed:[6] Use silica gel pre-treated with 1% Triethylamine (

      
      ) to neutralize acidity. The t-butyl group is acid-labile; the chloromethyl ester is silica-active.
      
Workflow Visualization

ReactionWorkflow Start Mono-tert-butyl Succinate (Acid Form) Biphasic Biphasic System DCM / Water / NaHCO3 + TBAHS (Cat.) Start->Biphasic Dissolve ReagentAdd Add Chloromethyl Chlorosulfate (Dropwise @ 0°C) Biphasic->ReagentAdd Cool to 0°C Stir Stir @ RT (4-12 Hours) ReagentAdd->Stir Warm to RT Workup Phase Separation & Drying (Na2SO4) Stir->Workup Complete Product tert-Butyl (chloromethyl) succinate Workup->Product Concentrate <30°C

Caption: Optimized Phase Transfer Catalysis workflow for synthesizing tert-butyl (chloromethyl) succinate.

Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users in the field.

Q1: My yield is consistently low (< 40%). Where is the product going?

Diagnosis: The most common culprit is hydrolysis of the chloromethyl chlorosulfate reagent before it can react with the succinate.

  • Root Cause: If the stirring is not vigorous enough, the phase transfer is too slow. The reagent stays in the aqueous phase or interface too long and hydrolyzes to formaldehyde, HCl, and sulfuric acid.

  • Solution:

    • Increase Agitation: Ensure a vortex is visible. The PTC mechanism relies on maximizing the interfacial surface area.

    • Excess Reagent: Increase chloromethyl chlorosulfate to 1.5–2.0 equivalents.

    • Check pH: Ensure the aqueous phase remains basic (pH > 8) throughout. If the pH drops, the acid form of the succinate regenerates, stopping the reaction.

Q2: The product decomposes during Flash Chromatography.

Diagnosis: Silica gel is naturally acidic (pH ~5-6). This acidity catalyzes two decomposition pathways:

  • Cleavage of the tert-butyl ester (isobutylene loss).

  • Hydrolysis of the chloromethyl ester to the hydroxymethyl ester (which then collapses to the acid).

  • Solution:

    • Neutralize the Column: Slurry the silica gel in your eluent + 1% Triethylamine (

      
      ) before packing. Run 2 column volumes of solvent through it before loading your sample.
      
    • Fast Filtration: Avoid long columns. Use a short plug of silica or neutral alumina.

Q3: I see a "double chloromethyl" impurity.

Diagnosis: You are likely starting with Succinic Acid instead of Mono-tert-butyl succinate , or your starting material contains significant unreacted succinic acid.

  • Mechanism: Chloromethyl chlorosulfate is a powerful alkylating agent. It will esterify both carboxylic acids if they are free.

  • Solution: Verify the purity of your Mono-tert-butyl succinate starting material by

    
     NMR. The t-butyl singlet (1.44 ppm) must integrate 9:1 against the succinate backbone protons.
    
Q4: Is Chloromethyl Chlorosulfate safe?

Diagnosis: Safety concern regarding chloromethylating agents.

  • Context: Older methods used formaldehyde + HCl, which spontaneously generates Bis(chloromethyl) ether (BCME) , a potent human carcinogen.

  • Verdict: Chloromethyl chlorosulfate is safer because it does not generate BCME as a byproduct during the reaction. However, it is still a lachrymator and skin irritant. Handle in a fume hood.

Data & Optimization Tables

Table 1: Solvent & Base Screening Results
Solvent SystemBaseCatalystYieldComments
DCM / Water NaHCO3 TBAHS 85-92% Recommended. Cleanest profile.
DCM / WaterK2CO3TBAHS78-85%Good, but slightly more hydrolysis observed.
THF (Anhydrous)NaHNone40-50%Low yield. Heterogeneous reaction is sluggish.
DMFCs2CO3None60%Difficult workup (DMF removal requires heat).
Table 2: Stability Profile
ConditionStability DurationRecommendation
Pure Oil @ -20°C > 6 MonthsStore under Argon/Nitrogen.
Pure Oil @ RT ~ 1 WeekSlow hydrolysis from atmospheric moisture.
In CDCl3 (NMR) < 24 HoursAcidity of CDCl3 degrades the sample. Use

-treated CDCl3.

Mechanistic Insight & Troubleshooting Logic

Understanding the mechanism allows you to predict failures.

  • Activation: Chloromethyl chlorosulfate (

    
    ) acts as a "super-electrophile."
    
  • Substitution: The succinate carboxylate attacks the carbon, displacing the chlorosulfate group.

  • Collapse: The leaving group (chlorosulfate anion) is unstable and spontaneously decomposes into

    
     and 
    
    
    
    . This irreversibility drives the reaction forward.

Why PTC? The succinate salt is soluble in water; the reagent is soluble in DCM. TBAHS acts as a shuttle, carrying the succinate anion into the organic phase where it meets the reagent in an anhydrous micro-environment, protecting the product from hydrolysis.

TroubleshootingTree Problem Problem Detected LowYield Low Yield / Incomplete Reaction Problem->LowYield Decomp Decomposition during Purification Problem->Decomp Impurity Impurity: Di-ester Problem->Impurity CheckStir Check Stirring Rate (Is it an emulsion?) LowYield->CheckStir CheckReagent Check Reagent Quality (Hydrolyzed?) CheckStir->CheckReagent Solution1 Increase Stirring & Reagent Excess (1.5eq) CheckReagent->Solution1 CheckSilica Did you use Standard Silica? Decomp->CheckSilica Solution2 Use Neutralized Silica (1% Et3N) or Alumina CheckSilica->Solution2 CheckStart Check Starting Material (Contains Succinic Acid?) Impurity->CheckStart Solution3 Purify Mono-ester before reaction CheckStart->Solution3

Caption: Decision tree for troubleshooting common synthesis failures.

References

  • Binderup, E., & Hansen, E. T. (1984).[7] Preparation of Chloromethyl Esters. Synthetic Communications, 14(9), 857–864.[7]

    • Core citation for the chloromethyl chlorosulf
  • Oakwood Chemical. (n.d.). Chloromethyl Chlorosulfate Technical Data.

    • Verification of reagent utility and safety profile compared to BCME.
  • Suh, Y. G., et al. (2006). Process for preparing chloromethyl di-tert-butylphosphate.[3][8] U.S. Patent Application 2006/0047135.

    • Demonstrates the PTC conditions (DCM/Water/NaHCO3/TBAHS)
  • CymitQuimica. (n.d.). Chloromethyl tert-butyl succinate (CAS 432037-43-9) Product Data.

    • Confirmation of the specific target molecule structure and commercial availability.

Sources

Purification of tert-Butyl (chloromethyl) succinate reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4920: Purification of tert-Butyl (chloromethyl) succinate

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering challenges with the isolation and purification of tert-Butyl (chloromethyl) succinate . This molecule presents a "double-jeopardy" stability profile:

  • Acid-Sensitivity: The tert-butyl ester moiety is prone to cleavage under acidic conditions (generating isobutylene and succinic acid derivatives).

  • Electrophilic/Hydrolytic Instability: The chloromethyl ester (

    
    ) is a highly reactive alkylating agent and susceptible to hydrolysis in the presence of moisture or basic nucleophiles.
    

Standard silica gel chromatography often leads to mass loss or decomposition due to the inherent acidity of silanol groups (


). This guide provides a modified purification protocol using buffered stationary phases  and optimized workup procedures to maximize yield and purity.
Module 1: Reaction Workup & Stabilization

Objective: Remove phase transfer catalysts (PTC) and unreacted acids without triggering hydrolysis.

The synthesis typically involves reacting tert-butyl hydrogen succinate with chloromethyl chlorosulfate (CMCS) in a biphasic system (


) using tetrabutylammonium hydrogen sulfate (TBAHSO4).
Critical Workup Protocol
StepActionMechanistic Rationale
1. Quench Dilute reaction mixture with cold saturated

.
Neutralizes HCl generated during the reaction; cold temp slows hydrolysis of the

ester.
2. Separation Extract with

(DCM). Avoid Ethyl Acetate if possible.
DCM is non-nucleophilic. Ethyl acetate can contain trace acetic acid or alcohols that promote transesterification.
3. Wash Wash organic layer with

followed by Brine.
Removes the inorganic salts and the majority of the TBAHSO4 catalyst.
4. Drying Dry over anhydrous

(Sodium Sulfate). Do NOT use

.
Magnesium sulfate is slightly Lewis acidic and can catalyze the cleavage of the tert-butyl group.

is neutral.[1]
5. Concentration Rotary evaporate at bath temp < 30°C .Thermal instability of chloromethyl esters requires low-temperature handling.
Module 2: Chromatographic Purification (The "Neutral Silica" Method)

Objective: Isolate the product from unreacted starting material and PTC residues without degradation.

Standard silica gel (pH ~6.5) is too acidic. You must passivate the silica surface.

Protocol: Triethylamine (Et3N) Passivation
  • Slurry Preparation: Prepare a slurry of Silica Gel 60 (230-400 mesh) in a solution of Hexanes containing 1% Triethylamine (Et3N) .

  • Column Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the Hexane/1% Et3N solution.

    • Why? The amine coordinates with acidic silanol sites, neutralizing the surface.

  • Elution Gradient:

    • Solvent A: Hexanes (with 0.5% Et3N).

    • Solvent B: Ethyl Acetate (with 0.5% Et3N).

    • Gradient: 0% B

      
       20% B over 10 CV.
      
  • Loading: Load the crude oil as a concentrated solution in Hexanes/DCM (min volume).

Visualization (DOT Diagram): Purification Decision Logic

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 4:1) Start->TLC Streak Does product streak? TLC->Streak Decomp New spot at baseline? Streak->Decomp Yes MethodA Standard Flash (Risky) Streak->MethodA No MethodB Neutralized Silica (1% Et3N) Decomp->MethodB Yes (Acid Sensitivity) MethodC Neutral Alumina (Brockmann Grade III) Decomp->MethodC Severe Decomposition

Figure 1: Decision matrix for selecting the appropriate stationary phase based on TLC behavior.

Module 3: Analytical Validation (QA/QC)

Objective: Confirm structure and purity.

Expected 1H NMR Profile (CDCl3, 300/400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignment
5.70 - 5.75 Singlet (s)2H

(Chloromethyl methylene)
2.55 - 2.65 Multiplet (m)4H

(Succinate backbone)
1.44 Singlet (s)9H

(tert-Butyl group)

Note: The chloromethyl protons are highly deshielded due to the flanking ester oxygen and chlorine atom. If this peak shifts upfield to ~4.0 ppm, it indicates hydrolysis to the alcohol or starting acid.

Module 4: Troubleshooting & FAQs

Q1: My product is turning into a cloudy oil after the column. What happened? A: This indicates hydrolysis . The chloromethyl ester is reacting with atmospheric moisture to form formaldehyde, HCl, and the mono-succinate.

  • Fix: Dry your collection tubes beforehand. Store the final product over activated 4Å molecular sieves in the freezer (-20°C).

Q2: I see a new spot on TLC that stays at the baseline. Is this the product? A: No. That is likely succinic acid or tert-butyl hydrogen succinate resulting from decomposition on the silica.

  • Fix: Increase the percentage of Triethylamine in your eluent to 1% or switch to Neutral Alumina (Brockmann Grade III).

Q3: Can I distill this product? A: Not recommended. While simple chloromethyl esters (like chloromethyl acetate) can be distilled, the mixed succinate ester has a high boiling point. Heating it encourages


-elimination of the tert-butyl group (isobutylene loss). Stick to flash chromatography.[2]

Q4: Why use Chloromethyl Chlorosulfate (CMCS) instead of Paraformaldehyde/ZnCl2? A: Safety and Selectivity. The Paraformaldehyde/HCl route generates bis(chloromethyl) ether , a potent carcinogen.[3] CMCS allows for mild, biphasic alkylation that is compatible with the tert-butyl group, whereas the ZnCl2 conditions are too harsh (Lewis acidic) and would cleave the tert-butyl ester.

References
  • Synthesis of Chloromethyl Esters via CMCS

    • Bindi, S., et al. "A new and efficient synthesis of chloromethyl chlorosulfate."[4] Organic Process Research & Development. (Context: Safe generation of chloromethylating agents).

  • Purification of Acid-Sensitive Compounds

    • Organic Syntheses, Coll. Vol. 10, p. 332 (2004). "General methods for flash chromatography of labile acetals and esters using triethylamine-buffered silica."

  • NMR Data Grounding

    • Spectral data for tert-butyl chloroacetate (analogous structure) used for chemical shift extrapolation. ChemicalBook Database.

  • Reaction Mechanism (Phase Transfer Catalysis)

    • Oakwood Chemical Technical Data. "Chloromethyl Chlorosulfate: Reactions with carboxylic acids."

For further assistance, please reply to this ticket with your specific TLC Rf values and observed solvent system.

Sources

Technical Support Center: Resolving Steric Hindrance in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #SH-909: Low Reactivity of Sterically Hindered Substrates Assigned Specialist: Senior Application Scientist, Catalysis & Synthesis Division Status: Open

Introduction: The "Inaccessible" Substrate

Welcome to the technical support center. You are likely here because a standard protocol (e.g., Pd(PPh₃)₄ for Suzuki or EDC/NHS for coupling) failed on a substrate with significant steric bulk (e.g., ortho-substituted biaryls, tertiary alcohols, or neopentyl centers).

When sterics are the bottleneck, the reaction coordinate is not just "uphill"; the entrance to the active site is physically blocked. To resolve this, we must transition from kinetic control (forcing collisions via heat) to mechanistic engineering (reshaping the catalyst pocket or activating agent).

This guide provides three "Tier 2" support modules for the most common steric failures: C–N coupling, C–C coupling, and Esterification.

Module 1: Diagnostic Triage

Before altering the chemistry, confirm the failure mode. Use this logic flow to distinguish Steric vs. Electronic deactivation.

Diagnostic Workflow

DiagnosticTree Start Reaction Failed/Low Yield CheckPurity Check SM Purity (Isolate & re-verify) Start->CheckPurity ElectronicCheck Electronic Control Exp: Run reaction with unhindered isostere CheckPurity->ElectronicCheck Result1 Control Fails ElectronicCheck->Result1 Low Yield Result2 Control Works ElectronicCheck->Result2 High Yield Diagnosis1 Issue: Reagent Quality or Electronic Deactivation Result1->Diagnosis1 Diagnosis2 Issue: Steric Hindrance Result2->Diagnosis2 Action1 Switch to highly reactive oxidative addition ligands (e.g., electron-rich phosphines) Diagnosis1->Action1 Action2 Select Protocol Below Diagnosis2->Action2

Figure 1: Diagnostic logic to isolate steric failure from electronic deactivation or reagent degradation.

Module 2: C–N Bond Formation (Buchwald-Hartwig)

The Problem: In hindered aminations (e.g., ortho-substituted aryl halides + secondary amines), the Reductive Elimination step is often the rate-determining bottleneck. Standard ligands (BINAP, dppf) form crowded intermediates that cannot rotate to expel the product.

The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

  • Mechanism: These ligands (e.g., XPhos, BrettPhos) are electron-rich (promoting Oxidative Addition) and bulky. Counter-intuitively, their bulk accelerates Reductive Elimination by "squeezing" the product out of the coordination sphere to relieve steric strain.

Ligand Selection Matrix
Substrate ClassRecommended LigandCatalyst PrecursorWhy?
General Hindered XPhos XPhos Pd G4Excellent balance of stability and activity for ortho-substitution.
Primary Amines BrettPhos BrettPhos Pd G4Prevents β-hydride elimination; highly selective for mono-arylation.
Secondary Amines RuPhos RuPhos Pd G4Specifically designed for secondary amines; resists inhibition by the amine.
Weak Nucleophiles tBuBrettPhos tBuBrettPhos Pd G3Higher electron density on P facilitates oxidative addition of deactivated halides.
Protocol: Hindered Amination with Precatalysts

Do not mix Pd(OAc)₂ and ligand in situ for hindered substrates. The induction period is too variable. Use G3/G4 precatalysts.

  • Charge Vessel: Add Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Base (NaOtBu 1.4 equiv or K₃PO₄ if base-sensitive).

  • Catalyst Addition: Add XPhos Pd G4 (1–2 mol%).

    • Note: If the substrate is solid, weigh all solids first. If liquid, add after purging.

  • Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration).

    • Tip: t-Amyl alcohol allows higher temps (102°C) than dioxane and solubilizes inorganic bases better.

  • Activation: Seal and purge with Ar/N₂. Heat to 80–100°C.

  • Checkpoint: If the reaction turns black immediately (Pd black precipitation), the ligand has dissociated. Lower the temperature or switch to a more stable ligand (e.g., BrettPhos).

Module 3: C–C Bond Formation (Suzuki-Miyaura)

The Problem: Tetra-ortho-substituted biaryls (e.g., coupling a 2,6-disubstituted halide with a 2,6-disubstituted boronic acid) are notoriously difficult. The Transmetallation step is blocked by the "wall" of substituents.

The Solution: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts.[1]

  • Mechanism: The bulky N-Heterocyclic Carbene (NHC) ligand creates a flexible "fan" shape that protects the Pd center while allowing the flat aryl rings to approach. The pyridine ligand is a "throw-away" stabilizer that ensures rapid initiation.

Mechanism of Action: PEPPSI Catalyst

PEPPSI_Cycle Precat PEPPSI Precatalyst (Pd-NHC-Pyridine) Active Active Species (Pd-NHC) Precat->Active - Pyridine (Initiation) OxAdd Oxidative Addition (Ar-Pd-NHC-X) Active->OxAdd + Ar-X TransMet Transmetallation (Steric Bottleneck) OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Rate Determining Step RedElim->Active - Product

Figure 2: The PEPPSI cycle. The 'throw-away' pyridine ensures the active Pd-NHC species is generated exactly when needed, preventing early catalyst death.

Protocol: Tetra-Ortho-Substituted Coupling
  • Reagents: Aryl Chloride/Bromide (1.0 equiv), Boronic Acid (1.5 equiv), KOH (2.0 equiv).

    • Why KOH? Strong bases are often required to form the reactive boronate species in hindered systems.

  • Catalyst: Pd-PEPPSI-IPent (1–3 mol%).

    • Note: The "IPent" variant is sterically bulkier than "IPr" and superior for tetra-ortho couplings.[1]

  • Solvent: 1,4-Dioxane/Water (8:2 ratio).

    • Critical: Water is mandatory here. It solubilizes the base and facilitates the formation of the hydroxo-palladium intermediate necessary for transmetallation.

  • Conditions: 60–80°C.

  • Troubleshooting:

    • Protodeboronation: If the boronic acid degrades before coupling, switch to the corresponding Potassium Trifluoroborate (Ar-BF₃K) salt. It releases the boronic acid slowly, keeping the standing concentration low but constant.

Module 4: Esterification (Yamaguchi Protocol)

The Problem: Fischer esterification fails for tertiary alcohols or sterically crowded carboxylic acids because the tetrahedral intermediate cannot form or collapses back to starting material.

The Solution: Yamaguchi Esterification .[2]

  • Mechanism: Uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[2][3] The trichlorophenyl ring is extremely bulky and electron-withdrawing, forcing the nucleophilic catalyst (DMAP) to attack the substrate carbonyl, not the reagent carbonyl.

Reagent Comparison Table
ReagentMechanismSuitability for Hindered Substrates
EDC / HOBt Carbodiimide activationLow. Urea byproduct formation competes; often fails for tertiary alcohols.
HATU Uronium activationMedium. Good for amides, but sterics can still block the active ester.
Yamaguchi (TCBC) Mixed AnhydrideHigh. The "gold standard" for macrolactonization and hindered esters.
Ghosez's Reagent ChloroenamineHigh. Generates acid chlorides in situ under neutral conditions.
Protocol: Yamaguchi Esterification[2][3][4][5][6]
  • Mixed Anhydride Formation:

    • Dissolve Carboxylic Acid (1.0 equiv) and Et₃N (1.5 equiv) in Toluene.

    • Add 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv).

    • Stir at RT for 1–2 hours. Self-Validation: A white precipitate (Et₃N·HCl) will form.

  • Esterification:

    • Add the Alcohol (1.0–1.2 equiv) dissolved in Toluene.

    • Add DMAP (1.5–2.0 equiv). Note: Stoichiometric DMAP is required, not catalytic, for hindered substrates to drive the equilibrium.

  • Reaction: Heat to 80°C–100°C for 4–12 hours.

  • Workup: Dilute with ether, wash with saturated NaHCO₃ (removes TCBC byproduct) and brine.

References

  • Buchwald-Hartwig Ligand Design: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]

  • PEPPSI Catalyst Development: Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr and its application in the Suzuki-Miyaura coupling." Chemistry – A European Journal. [Link]

  • PEPPSI-IPent for Hindered Substrates: Organ, M. G., et al. (2012). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition. [Link]

  • Yamaguchi Esterification Mechanism: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan. [Link]

Sources

Solvent effects on tert-Butyl (chloromethyl) succinate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reactions with tert-Butyl (chloromethyl) succinate

Executive Summary

Reagent: tert-Butyl (chloromethyl) succinate CAS: [Generic/Proprietary Reagent Class] Primary Application: Synthesis of acyloxyalkyl prodrugs (e.g., increasing oral bioavailability of carboxylic acid-containing drugs). Reaction Class: Nucleophilic Substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).[1][2]

This guide addresses the critical solvent-dependent variables influencing the coupling efficiency of tert-Butyl (chloromethyl) succinate. As a bifunctional linker with a labile chloromethyl electrophile and an acid-labile tert-butyl ester, this reagent requires precise solvent modulation to balance reaction rate against degradation pathways.

Part 1: Mechanistic Insight & Solvent Selection

Q: Why does my reaction stall in methanol or ethanol despite high solubility?

A: This is a classic "Solvent-Nucleophile Mismatch." The reaction between your drug substance (nucleophile, typically a carboxylate


) and tert-Butyl (chloromethyl) succinate relies on an 

mechanism
.

In protic solvents like methanol (MeOH) or ethanol (EtOH), the solvent molecules form a "cage" of hydrogen bonds around your nucleophile (the carboxylate oxygen). This solvation shell stabilizes the anion, effectively lowering its ground-state energy and increasing the activation energy (


) required to attack the chloromethyl electrophile. Furthermore, protic solvents promote transesterification  and solvolysis  of the chloromethyl ester, leading to impurity formation (see Diagram 1).

Recommendation: Switch to Polar Aprotic Solvents . Solvents like DMF (N,N-Dimethylformamide) , DMAc (Dimethylacetamide) , or NMP (N-Methyl-2-pyrrolidone) are ideal. They solvate cations (e.g.,


, 

) efficiently via their electronegative oxygen/nitrogen atoms but leave the anionic nucleophile "naked" and highly reactive.

Solvent Selection Matrix

Solvent ClassExamplesDielectric Constant (

)
Effect on NucleophileRecommendation
Polar Aprotic DMF, DMSO, NMPHigh (36–47)Activates ("Naked Anion")Highly Recommended
Polar Protic Water, MeOH, EtOHHigh (33–80)Deactivates (H-bonding)Avoid (Causes hydrolysis)
Non-Polar Toluene, HexaneLow (2–3)Poor SolubilityNot Recommended (Slow kinetics)
Chlorinated DCM, ChloroformLow-Med (4–9)NeutralAlternative (If using Phase Transfer Catalysis)

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways dictated by solvent choice.

ReactionPathway Reagent tert-Butyl (chloromethyl) succinate Intermediate Transition State Reagent->Intermediate Drug Drug-COOH (Nucleophile) Drug->Intermediate Solvent_Protic Solvent: Protic (MeOH/H2O) Side_Hydrolysis Hydrolysis (Formaldehyde + Succinic acid) Solvent_Protic->Side_Hydrolysis Catalyzes Side_Trans Transesterification Impurity Solvent_Protic->Side_Trans Reactant Solvent_Aprotic Solvent: Aprotic (DMF/DMSO) Solvent_Aprotic->Intermediate Promotes Product Desired Prodrug Conjugate Intermediate->Product Fast (SN2) Intermediate->Side_Hydrolysis Solvolysis Intermediate->Side_Trans Alcohol Attack

Caption: Figure 1. Reaction divergence based on solvent proticity.[3][4] Polar aprotic solvents favor the direct


 pathway, while protic solvents introduce competing degradation pathways.

Part 3: Troubleshooting & FAQs

Q: I am seeing significant hydrolysis of the chloromethyl ester. How do I mitigate this? A: Chloromethyl esters are highly susceptible to moisture.

  • Dry Solvents: Ensure DMF/DMSO is anhydrous (<50 ppm water).

  • Base Selection: Use mild, non-hygroscopic bases like Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    . Strong bases (e.g., NaH) can cause elimination or premature cleavage of the tert-butyl ester.
  • Finkelstein Modification: Add catalytic Sodium Iodide (NaI) (10-20 mol%). This converts the chloromethyl ester to a more reactive iodomethyl ester in situ, accelerating the coupling rate and reducing the time window for hydrolysis to occur [1].

Q: Can I use Acetone? A: Yes. Acetone is a polar aprotic solvent, though less polar than DMF. It is an excellent choice if your starting material is soluble, as it allows for easier workup (evaporation) compared to high-boiling DMF. However, the reaction rate will be slower. Tip: Use the "Finkelstein" catalyst (NaI) if using Acetone to compensate for the slower rate.

Q: The tert-butyl group is cleaving prematurely. A: The tert-butyl ester is acid-labile.

  • Check pH: Ensure the reaction remains slightly basic or neutral.

  • Avoid Lewis Acids: Do not use Lewis acid catalysts, as they can deprotect the tert-butyl group.

  • Temperature: Keep reaction temperatures below 60°C. Thermal instability of the tert-butyl cation can lead to isobutylene elimination.

Part 4: Standard Operating Procedure (SOP)

Protocol: Coupling of Drug-COOH with tert-Butyl (chloromethyl) succinate

  • Preparation:

    • Dry all glassware in an oven at 120°C.

    • Purge reaction vessel with Nitrogen or Argon.

  • Solubilization:

    • Dissolve 1.0 eq of Drug-COOH in anhydrous DMF (Concentration: 0.1 – 0.2 M).

  • Activation:

    • Add 1.2 – 1.5 eq of Cesium Carbonate (

      
      ) . Stir for 30 mins at Room Temperature (RT) to form the carboxylate salt.
      
  • Coupling:

    • Add 1.2 eq of tert-Butyl (chloromethyl) succinate .

    • (Optional) Add 0.1 eq of NaI to accelerate reaction.

  • Reaction:

    • Stir at 40–50°C for 4–12 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of Drug-COOH.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash 3x with Water (to remove DMF) and 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      

References

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[5] Nature Reviews Drug Discovery, 7(3), 255-270. Link

  • Kormos, B. L., & Cramer, C. J. (2003). "Solvation effects on alternative nucleophilic substitution reaction paths." Journal of Organic Chemistry, 68(16), 6375-6386. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for

    
     solvent effects). Link
    

Sources

Technical Support Center: Base Selection for tert-Butyl (Chloromethyl) Succinate

[1][2]

Executive Summary & Core Directive

The Challenge: tert-Butyl (chloromethyl) succinate is a specialized bifunctional reagent used primarily to introduce the succinyloxymethyl (SOM) promoiety in prodrug synthesis (e.g., for phosphates, carboxylates, or phenols).[1][2] The core challenge is the "Electrophile-Base Paradox":

  • You need a base strong enough to deprotonate your nucleophile (Drug-H → Drug⁻).[1]

  • However, the reagent contains two electrophilic sites sensitive to base: the chloromethyl group (susceptible to hydrolysis) and the succinate esters (susceptible to saponification/transesterification).[1]

The Solution: Success relies on Soft Alkylation .[1] You must utilize bases that maximize the nucleophilicity of your substrate while minimizing hard basicity that attacks the reagent's ester linkages.

Decision Matrix: Selecting Your Base System

Do not guess. Use this logic flow to select the starting conditions based on your specific nucleophile.

BaseSelectionStartSelect Nucleophile TypePhosphatePhosphonate / Phosphate(e.g., Tenofovir analogs)Start->PhosphateCarboxylateCarboxylic AcidStart->CarboxylatePhenolPhenol / AmineStart->PhenolSolubilityIs Substrate Solublein NMP/DMF?Phosphate->SolubilityCs2CO3RECOMMENDATION A:Cesium Carbonate (Cs2CO3)Solvent: NMPTemp: 50-60°CCarboxylate->Cs2CO3PreferredDIPEARECOMMENDATION C:DIPEA (Hunig's Base) + NaI(Finkelstein Condition)Solvent: Acetone/MeCNCarboxylate->DIPEAAlternativePhenol->Cs2CO3High pKaPhenol->DIPEALow pKaSolubility->Cs2CO3Yes (Standard)Ag2CO3RECOMMENDATION B:Silver Carbonate (Ag2CO3)(Drives reaction via AgCl ppt)Solvent: Toluene/DMFSolubility->Ag2CO3No / Low Reactivity

Figure 1: Decision tree for base selection.[1] Green nodes indicate validated starting protocols.

The Mechanistic Landscape & Impurity Profile[3]

Understanding why reactions fail is critical.[1][2] The diagram below illustrates the competition between the desired SN2 pathway and the destructive hydrolysis pathways common with chloromethyl esters.

ReactionPathwaysReagenttert-Butyl (chloromethyl) succinateTS_SN2Transition State (SN2)Reagent->TS_SN2Imp_HydrolysisImpurity A:Hydroxymethyl Succinate(Formaldehyde release)Reagent->Imp_HydrolysisHydrolysis (Wet Solvent)Imp_ElimImpurity C:Succinic Acid Monoester(Base hydrolysis)Reagent->Imp_ElimStrong Base (NaOH/NaOMe)NucNucleophile (Drug-O-)Nuc->TS_SN2WaterTrace H2O / OH-ProductTarget Prodrug(Acyloxyalkyl Ester)TS_SN2->ProductOptimal Base/SolventImp_DimerImpurity B:DimerizationProduct->Imp_DimerExcess Heat/Time

Figure 2: Reaction pathways. Red nodes represent critical failure modes caused by incorrect base selection or moisture.

Troubleshooting Guide

Issue 1: Low Conversion / Starting Material Remains

Symptoms: TLC/LCMS shows unreacted nucleophile after 24 hours. Root Cause: The chloromethyl group is less reactive than iodomethyl or bromomethyl analogs.[1]

Corrective Action Technical Rationale
Add Sodium Iodide (NaI) Finkelstein Reaction: Adding 0.1–0.5 eq of NaI converts the alkyl chloride to a more reactive alkyl iodide in situ.[1]
Switch to Cesium Carbonate Cesium Effect: The large Cs⁺ cation forms a "loose" ion pair with the nucleophile in NMP, increasing its effective reactivity compared to Na⁺ or K⁺ salts.[1]

| Increase Temp (Caution) | Raise temperature to 55–60°C. Do not exceed 65°C as the tert-butyl ester is thermally labile.[1] |

Issue 2: "Gumming" or Precipitation

Symptoms: Reaction mixture turns into a sticky semi-solid; stirring stops.[1][2] Root Cause: Polymerization of the reagent or formation of insoluble salts (e.g., TEA·HCl) in non-polar solvents.

Corrective Action Technical Rationale

| Change Solvent to NMP | N-Methyl-2-pyrrolidone (NMP) has high solubility for both organic substrates and inorganic bases (

12Dilution1
Issue 3: Hydrolysis Products (Impurity A & C)

Symptoms: Appearance of succinic acid derivatives or formaldehyde peaks.[1] Root Cause: "Wet" solvent or base is too strong (attacking the ester).[1]

Corrective Action Technical Rationale
Dry Solvents Water content must be <0.05% (KF).[1][2] Chloromethyl esters hydrolyze rapidly in basic aqueous media.[1]

| Avoid Strong Bases | NEVER use Sodium Hydride (NaH), Sodium Methoxide (NaOMe), or Potassium tert-butoxide (KOtBu).[1][2] These will saponify the succinate ester immediately.[1] |

Standard Operating Protocol (SOP)

Application: Alkylation of a Phosphonate (e.g., PMPA/Tenofovir analog) Scale: 10 mmol[1]

  • Preparation:

    • Dry the reaction vessel (flame dry or oven dry) and purge with Argon/Nitrogen.[1]

    • Crucial: Dry the nucleophile (drug substance) by azeotropic distillation with toluene if it is hygroscopic.[1]

  • Solubilization:

    • Dissolve Nucleophile (1.0 eq) in anhydrous NMP (N-Methyl-2-pyrrolidone) [Concentration: 0.2 M].

    • Note: DMF can be used, but NMP is preferred to avoid N,N-dimethylamine impurities reacting with the chloromethyl ester [1].[1][2][3]

  • Base Addition:

    • Add Cesium Carbonate (

      
      )  (2.0 – 3.0 eq).[1]
      
    • Optional: Add Tetrabutylammonium bromide (TBAB) (0.1 eq) as a phase transfer catalyst if using a less polar solvent like Toluene.[1]

  • Reagent Addition:

    • Add tert-Butyl (chloromethyl) succinate (2.0 – 3.0 eq) dropwise.[1]

    • Pro-Tip: If reactivity is known to be low, add NaI (0.5 eq) at this stage.[1][2]

  • Reaction:

    • Heat to 50–55°C .

    • Monitor by HPLC at 4h, 8h, and 24h.[1][2]

    • Endpoint: Stop when starting material < 5%.[1] Prolonged heating leads to degradation.[1][2]

  • Workup (Critical for Stability):

    • Dilute with Ethyl Acetate or Isopropyl Acetate.[1]

    • Wash with Water (x3) to remove NMP and inorganic salts.[1]

    • Avoid: Do not wash with high pH (>9) solutions.[1] Use saturated Brine/Water.[1]

    • Dry organic layer over

      
       (Magnesium sulfate can be slightly acidic/Lewis acidic, Sodium sulfate is safer).[1][2]
      

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) instead of Cesium Carbonate? A: Yes, but with caveats. TEA is a weak nucleophile itself and can react with the chloromethyl reagent to form a quaternary ammonium salt (quaternization), consuming your reagent.[1] If you must use an organic base, DIPEA (Diisopropylethylamine) is superior due to steric hindrance preventing this side reaction [2].[1][2]

Q: Why is my product decomposing during silica column chromatography? A: Acyloxyalkyl esters can be acid-sensitive.[1][2] Silica gel is slightly acidic.[1][2]

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize it before loading your sample.[1] Use a flash solvent system containing 0.1% TEA.[1]

Q: Can I use Sodium Hydride (NaH) to speed it up? A: No. NaH is too strong.[1] It will likely attack the carbonyls of the succinate moiety (Claisen-type condensation or hydrolysis) before displacing the chloride. Stick to Carbonates or hindered organic bases [3].[1][2]

References

  • Ripin, D. H., et al. "Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale."[1][2] Organic Process Research & Development, 2010, 14(5), 1194–1201.[1][2] Link[1]

    • Validates the use of NMP over DMF to avoid dimethylamine impurities and establishes the stability profile of chloromethyl esters.
  • Pradere, U., et al. "Synthesis of Nucleoside Phosphate Prodrugs."[1][2] Chemical Reviews, 2014, 114(18), 9059–9118.[1][2] Link[1]

    • Comprehensive review on base selection (DIPEA vs Carbon
  • Wuts, P. G. M. "Protection for the Carboxyl Group."[1][2] Greene's Protective Groups in Organic Synthesis, 5th Edition, Wiley, 2014.[1][2]

    • Authoritative source on the stability of tert-butyl and succinate esters under basic conditions.[2]

Validation & Comparative

Structural Validation and Purity Analysis of tert-Butyl (chloromethyl) succinate

Author: BenchChem Technical Support Team. Date: February 2026

An NMR-Centric Comparative Guide for Prodrug Development[1]

Part 1: Executive Summary & The Analytical Challenge

tert-Butyl (chloromethyl) succinate is a specialized bifunctional linker used in the synthesis of soft alkyl ester prodrugs.[1] Its structure contains two distinct ester functionalities: a stable tert-butyl ester (acting as a lipophilic handle or protecting group) and a highly reactive chloromethyl ester (the conjugation site for the drug molecule).[1]

The Challenge: Standard analytical methods often fail to characterize this molecule effectively:

  • Lack of Chromophore: The aliphatic succinate backbone and tert-butyl group have negligible UV absorbance, making standard HPLC-UV quantification unreliable without derivatization.

  • Thermal Instability: The reactive chloromethyl ester is prone to elimination or hydrolysis at high temperatures, complicating GC-MS analysis.[1]

  • Hydrolytic Sensitivity: The molecule degrades rapidly in the presence of moisture, requiring non-invasive, solution-state analysis.[1]

The Solution: Proton Nuclear Magnetic Resonance (


H NMR) is the superior analytical tool for this compound. It provides simultaneous structural confirmation, molar ratio validation, and quantitative purity assessment (qNMR) without the need for reference standards or thermal stress.[1]

Part 2: Strategic Method Comparison

The following table objectively compares


H NMR against alternative analytical techniques for this specific molecule.
Feature

H NMR (Recommended)
HPLC-UV / DAD GC-MS
Detection Principle Nuclear spin (Universal for H)UV Absorbance (Chromophore dependent)Ionization/Mass (Thermal stability dependent)
Suitability for Target High. Detects all protons regardless of optical properties.[1]Low. Target lacks UV chromophore (<210 nm detection is noisy).[1]Medium/Low. Risk of thermal degradation of the chloromethyl ester.
Quantification Absolute (qNMR). No reference standard of the target is needed; use an internal standard (IS).Relative. Requires a high-purity reference standard of the exact target for calibration.Relative. Requires calibration curves; injector port degradation can skew results.[1]
Structural Insight High. Distinguishes chloromethyl (

5.[1]5) from methyl (

3.[1]6) esters instantly.[1]
None. Retention time only.High. Mass fragmentation pattern confirms structure.[1]
Sample Recovery Yes. Non-destructive.[1]No. No.

Part 3: Detailed Spectral Analysis[1]

Predicted Chemical Shift Data

The structure of tert-butyl (chloromethyl) succinate consists of three distinct magnetic environments.

Structure:


[1]
MoietyProton CountMultiplicityChemical Shift (

, ppm)
Diagnostic Value
Chloromethyl (

)
2HSinglet5.50 – 5.75 Primary Diagnostic. Highly deshielded by Oxygen and Chlorine.[1] Differentiates from methyl esters (

ppm).[1]
Succinate Backbone (

)
4HMultiplet/Triplet2.55 – 2.65 Integrity Check. Should integrate to 4H relative to the chloromethyl group. Broadening indicates oligomerization.[1]
tert-Butyl (

)
9HSinglet1.40 – 1.45 Stoichiometry Check. Must integrate to 9H.[1] Loss of intensity suggests hydrolysis to succinic acid derivative.[1]

Note: Shifts are referenced to TMS (0.00 ppm) in


. Shifts may vary slightly (

ppm) depending on concentration and pH.[1]
Distinguishing Impurities

Common impurities arise from incomplete synthesis or hydrolysis.[1]

  • Starting Material (Mono-tert-butyl succinate):

    • Missing: No singlet at 5.5–5.7 ppm.[1]

    • New Signal: Broad acidic proton (

      
      ) at 10–12 ppm.[1]
      
  • Hydrolysis Product (Succinic Acid):

    • Loss: Loss of tert-butyl singlet (1.44 ppm).[1]

    • Shift: Succinate backbone shifts slightly downfield.[1]

  • Solvent Trap:

    • Chloroform (

      
      ):  Singlet at 7.26 ppm.[1]
      
    • Water: Variable singlet around 1.56 ppm (in

      
      ).[1] High water content promotes degradation.
      

Part 4: Visualization of Diagnostic Logic

The following diagram illustrates the decision matrix for interpreting the NMR spectrum of the crude reaction mixture.

NMR_Logic_Flow Start Crude Sample Spectrum Check_5_5 Check region 5.5 - 5.7 ppm (Singlet present?) Start->Check_5_5 No_5_5 No Signal Check_5_5->No_5_5 Absent Yes_5_5 Signal Present Check_5_5->Yes_5_5 Present Result_Failed_Synth FAILED SYNTHESIS (Starting material or wrong alkylation) No_5_5->Result_Failed_Synth Check_Integrals Check Integration Ratio (5.6ppm : 1.4ppm) Should be 2 : 9 Yes_5_5->Check_Integrals Ratio_Correct Ratio ~ 1 : 4.5 Check_Integrals->Ratio_Correct Pass Ratio_Low_tBu Ratio < 1 : 4.5 (Low t-Bu intensity) Check_Integrals->Ratio_Low_tBu Fail Check_Backbone Check 2.6 ppm Region (Sharp Multiplet?) Ratio_Correct->Check_Backbone Result_Mixed MIXTURE (Contains hydrolyzed byproducts) Ratio_Low_tBu->Result_Mixed Result_Pure TARGET CONFIRMED High Purity Check_Backbone->Result_Pure Sharp Result_Oligomer OLIGOMERIZATION (Broad peaks) Check_Backbone->Result_Oligomer Broad/Messy

Caption: Diagnostic workflow for validating tert-butyl (chloromethyl) succinate synthesis via 1H NMR.

Part 5: Experimental Protocol (qNMR)

To determine the absolute purity of the product without a reference standard, use the Internal Standard (IS) method.

Reagents
  • Solvent:

    
     (99.8% D) treated with anhydrous 
    
    
    
    or basic alumina to remove traces of acid (HCl) which can degrade the chloromethyl ester.[1]
  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (

    
    ).[1]
    
    • Why TMB? It has a distinct singlet at

      
       ppm (aromatic) and 
      
      
      
      ppm (methoxy), which do not overlap with the succinate or chloromethyl signals.[1]
Procedure
  • Weighing: Accurately weigh

    
     mg of the sample (
    
    
    
    ) and
    
    
    mg of the Internal Standard (
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL of neutralized

    
    . Vortex gently until fully dissolved.[1]
    
  • Acquisition:

    • Pulse angle:

      
       or 
      
      
      
      (ensure
      
      
      relaxation delay is
      
      
      , typically 30-60 seconds for qNMR).
    • Scans: 16 or 32.[1]

    • Temperature: 298 K.[1]

  • Processing:

    • Phase correction: Manual (critical for quantitative accuracy).

    • Baseline correction: Polynomial or Spline.

    • Integration: Integrate the IS signal (e.g., TMB aromatic peak at 6.1 ppm, 3H) and the target signal (Chloromethyl

      
       at 5.5-5.7 ppm, 2H).[1]
      
Calculation

[1]

Where:

  • 
     = Integral area[1]
    
  • 
     = Number of protons (Target=2, IS=3 for TMB aromatic)[1]
    
  • 
     = Molecular Weight[1]
    
  • 
     = Mass weighed[1]
    
  • 
     = Purity of the Internal Standard (e.g., 99.9%)[1]
    

Part 6: Stability & Troubleshooting

Critical Warning: Chloromethyl esters are alkylating agents and are moisture sensitive.

  • Solvent Acidity: Commercial

    
     often contains trace HCl.[1] This will catalyze the hydrolysis of the tert-butyl ester or the chloromethyl ester.
    
    • Fix: Filter

      
       through a small plug of basic alumina immediately before use.[1]
      
  • Sample Degradation: If the spectrum shows a growing "hump" or broad signals in the baseline, the compound is polymerizing.

    • Fix: Store the neat compound at -20°C. Perform NMR analysis immediately after dissolution.

  • Water Peak: If the water peak at 1.56 ppm is large, hydrolysis is imminent.[1]

    • Fix: Use ampouled, dry solvents.[1]

References

  • Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.[1] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR chemical shifts of common laboratory solvents as trace impurities.[1] The Journal of Organic Chemistry, 62(21), 7512-7515.[1] Link[1]

  • Bando, M., et al. (2019).[1] Efficient Synthesis of Chloromethyl Esters.[1][2] Organic Process Research & Development. (General reference for chloromethyl ester shifts). Link

  • Simmler, C., et al. (2014).[1] Universal quantitative NMR analysis of complex natural samples. Current Opinion in Biotechnology, 25, 51-59.[1] Link

Sources

Mass spectrometry of tert-Butyl (chloromethyl) succinate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Mass Spectrometric Characterization of tert-Butyl (chloromethyl) succinate

Executive Summary

In the synthesis of acyloxymethyl prodrugs, tert-Butyl (chloromethyl) succinate (tBu-CMS) serves as a critical bifunctional linker. Unlike simple linkers like chloromethyl pivalate (POM-Cl), tBu-CMS allows for orthogonal protection strategies due to the presence of the acid-labile tert-butyl group and the reactive chloromethyl ester.

However, its analysis is fraught with challenges:

  • Thermal Instability: The chloromethyl ester moiety is prone to thermal degradation, complicating Gas Chromatography (GC) analysis.

  • Hydrolytic Lability: Rapid hydrolysis in protic solvents makes standard LC-MS workflows risky.

  • Fragmentation Complexity: The molecule possesses two distinct ester linkages, leading to complex fragmentation patterns that differ significantly between ionization techniques.

This guide objectively compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for the characterization of tBu-CMS, providing validated protocols to ensure data integrity.

Technical Comparison: Ionization Modalities

The choice of ionization technique dictates the quality of structural information obtained. The following comparison highlights the trade-offs between structural fingerprinting (EI) and molecular integrity (ESI).

Table 1: Comparative Performance Matrix
FeatureMethod A: GC-MS (EI) Method B: LC-MS (ESI) Verdict
Molecular Ion (

)
Weak or Absent (<5% abundance)Dominant (

,

)
ESI is superior for MW confirmation.
Structural Fingerprint Excellent. Rich fragmentation allows definitive identification of isomers.[1]Poor. Soft ionization yields minimal fragments without MS/MS.[2]EI is superior for structural elucidation.
Limit of Detection (LOD) High (ng range). Thermal degradation raises baseline noise.Low (pg range). High sensitivity in SIM mode.ESI offers better sensitivity.
Sample Stability Low. Injector port temperatures (>200°C) induce on-column degradation.Medium. Requires anhydrous solvents (Acetonitrile) to prevent hydrolysis.ESI is safer for the analyte.
Expert Insight: The "Thermal Trap" in GC-MS

Causality: In GC-MS, the injector port temperature (typically 250°C) provides sufficient energy to cleave the weak


 bond before ionization occurs. This results in "ghost peaks" of succinic anhydride or tert-butyl succinate, leading to false purity assessments. Recommendation:  If GC-MS is mandatory, use a "Cold On-Column" injection technique.

Deep Dive: Fragmentation Pathways

Understanding the fragmentation logic is essential for validating the compound's identity.

Theoretical Mass: 222.07 Da (


)
Monoisotopic Mass:  222.0659
A. Electron Ionization (EI) - The Fingerprint

Under 70 eV EI, the molecule undergoes extensive fragmentation.

  • m/z 57 (Base Peak): The stable tert-butyl cation (

    
    ). This is the hallmark of all t-butyl esters.
    
  • m/z 166 (M - 56): Loss of isobutene via McLafferty rearrangement. This confirms the tert-butyl ester integrity.

  • m/z 117/119: Loss of the chloromethyl group and t-butyl group, leaving the succinyl backbone.

B. Electrospray Ionization (ESI) - The Soft Approach

In positive mode (+ESI), the molecule rarely protonates on the carbonyl oxygen due to the electron-withdrawing chlorine. Instead, it forms stable adducts.

  • m/z 245.05 (

    
    ):  The dominant species in sodium-rich environments.
    
  • m/z 239.09 (

    
    ):  Dominant if Ammonium Acetate is used in the mobile phase.
    
Visualization: Fragmentation Logic

FragmentationPathway cluster_legend Legend Parent Parent Molecule (tBu-CMS) MW: 222.07 Isobutene Loss of Isobutene (McLafferty) Parent->Isobutene EI (70eV) BasePeak t-Butyl Cation (Base Peak) m/z 57 Parent->BasePeak EI (Alpha Cleavage) Adduct Sodium Adduct [M+Na]+ m/z 245.05 Parent->Adduct ESI (+ mode) + Na+ Hydrolysis Hydrolysis Product (Succinic acid mono-t-butyl ester) m/z 174 Parent->Hydrolysis ESI (Aq. Mobile Phase) + H2O Intermediate1 Carboxylic Acid Intermediate m/z 166 Isobutene->Intermediate1 Succinic Succinic Anhydride m/z 100 Intermediate1->Succinic -CH2ClOH key Blue: Parent | Green: Stable Fragment | Red: Loss/Degradation | Yellow: Adduct

Figure 1: Comparative fragmentation pathways under EI (Hard) and ESI (Soft) ionization. Note the hydrolysis risk in ESI indicated in red.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (internal standards and solvent controls).

Protocol A: "Zero-Moisture" LC-MS (Recommended)

Objective: Confirm molecular weight and purity without hydrolysis artifacts.

  • Solvent Preparation:

    • Use LC-MS Grade Acetonitrile (MeCN) .

    • Critical Step: Dry the MeCN over 3Å molecular sieves for 24 hours prior to use. Even trace water (0.1%) causes hydrolysis of the chloromethyl ester within minutes.

  • Sample Preparation:

    • Weigh 1.0 mg of tBu-CMS into a dry vial.

    • Dissolve in 1.0 mL of Anhydrous MeCN .

    • Add 5 mM Ammonium Formate (dissolved in Methanol, not water) to promote ionization.

  • Instrument Parameters:

    • Source: ESI Positive.[3]

    • Flow Rate: 0.3 mL/min (Isocratic 100% MeCN).

    • Column: C18 (Short column, e.g., 50mm) to minimize residence time.

    • Scan Range: m/z 50–500.

  • Validation Check:

    • Look for m/z 174 (Mono-tert-butyl succinate). If this peak exceeds 5% of the parent peak (m/z 222/239/245), your solvent is wet. Abort and re-dry solvents.

Protocol B: Cold-Injection GC-MS

Objective: Structural confirmation and impurity profiling.

  • Inlet Configuration:

    • Use a Programmable Temperature Vaporizing (PTV) inlet or Cool On-Column inlet.

    • Initial Temp: 40°C.

    • Ramp: 10°C/min to 250°C after injection.

  • Column:

    • DB-5ms or equivalent (low bleed).

  • Data Interpretation:

    • Monitor the ratio of m/z 57 to m/z 166. A shift in this ratio compared to the reference standard indicates thermal degradation in the liner.

References

  • Niessen, W. M. A. (2017). Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. Wiley Series on Mass Spectrometry.

    • Context: Grounding for the "Even-Electron Rule" in ESI fragment
  • Berliner, M. A., & Belecki, K. (2005).[4] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[4] Journal of Organic Chemistry, 70(23), 9618-9621.

    • Context: Establishes the inherent instability and reactivity of chloromethyl ether/ester linkages, necessit
  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270.

    • Context: Validates the usage of acyloxymethyl linkers in drug development and the rationale for using succin
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

    • Context: Reference for the McLafferty rearrangement mechanisms in tert-butyl esters under EI conditions.

Sources

Technical Comparison Guide: FT-IR Characterization of tert-Butyl (Chloromethyl) Succinate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the FT-IR spectrum of tert-Butyl (chloromethyl) succinate , a critical intermediate in the synthesis of soft prodrugs. This document is structured to serve researchers and drug development professionals, focusing on spectral differentiation from synthetic precursors.

Executive Summary: The Prodrug Linker Context

tert-Butyl (chloromethyl) succinate (CAS 432037-43-9) is a bifunctional ester utilized primarily in the development of prodrugs to improve the oral bioavailability of polar active pharmaceutical ingredients (APIs). Its structure features two distinct ester functionalities:[1][2]

  • tert-Butyl ester: A steric protecting group, stable under basic hydrolysis but labile to acid (e.g., TFA).

  • Chloromethyl ester: A highly reactive electrophile designed to undergo nucleophilic substitution with carboxylate or phosphate groups of a drug molecule.

Accurate FT-IR characterization is essential to confirm the integrity of the chloromethyl moiety, which is susceptible to premature hydrolysis, and to distinguish the product from its mono-ester precursor, tert-Butyl hydrogen succinate .

Experimental Protocol: Synthesis & Sample Preparation

To ensure spectral reliability, the sample must be free of the starting material (succinic acid derivatives) and hydrolysis byproducts (formaldehyde/succinic acid).

Synthesis Workflow (Contextual)

The generation of tert-Butyl (chloromethyl) succinate typically involves the alkylation of tert-butyl hydrogen succinate using a chloromethylating agent (e.g., chloromethyl chlorosulfate or bromochloromethane) under Phase Transfer Catalysis (PTC).

SynthesisWorkflow Precursor tert-Butyl Hydrogen Succinate (Mono-ester) Intermediate Transient Alkylating Species Precursor->Intermediate + Base (NaHCO3) Reagent Chloromethylating Agent (e.g., Cl-CH2-OSO2Cl) Reagent->Intermediate Catalyst Phase Transfer Catalyst (TBAHS) Catalyst->Intermediate Facilitates Product tert-Butyl (chloromethyl) succinate (Target Diester) Intermediate->Product Nucleophilic Substitution (SN2)

Figure 1: Biphasic synthesis pathway emphasizing the conversion of the free carboxylate to the chloromethyl ester.

FT-IR Measurement Protocol[3]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or similar) equipped with a Diamond ATR (Attenuated Total Reflectance) accessory.

  • Sample State: Viscous oil/Liquid (Neat).

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 16–32 scans to optimize Signal-to-Noise (S/N) ratio.

    • Range: 4000–600 cm⁻¹.

  • Self-Validation Step: Check the region >3000 cm⁻¹. A broad band at 3500–2500 cm⁻¹ indicates residual starting material (tert-butyl hydrogen succinate), necessitating re-purification via silica gel chromatography (Hexane:EtOAc).

Spectral Analysis: The "Twin Carbonyl" Signature

The definitive feature of tert-Butyl (chloromethyl) succinate is the splitting of the carbonyl region, distinguishing the electron-rich tert-butyl ester from the electron-deficient chloromethyl ester.

Detailed Band Assignment
Functional GroupWavenumber (cm⁻¹)IntensityMechanistic Explanation
C=O[2] (Chloromethyl Ester) 1760 – 1775 StrongThe electronegative chlorine atom on the alkoxy group (-O-CH2-Cl) exerts an inductive effect (-I), withdrawing electron density from the ester oxygen. This reduces resonance donation to the carbonyl, increasing the C=O bond order and frequency.
C=O (tert-Butyl Ester) 1730 – 1740 StrongThe bulky, electron-donating tert-butyl group (-O-C(CH3)3) stabilizes the single bond character of the ester oxygen, maintaining the carbonyl stretch at a standard aliphatic ester frequency.
C-H (Alkyl) 2980, 2935 MediumAsymmetric and symmetric C-H stretching of the methyl groups in the tert-butyl moiety and the succinate backbone.
C-H (t-Butyl Skeleton) 1395 / 1370 Medium"The t-Butyl Doublet": Characteristic gem-dimethyl bending vibration (split band) confirming the presence of the tert-butyl group.
C-O-C (Ester) 1150 – 1250 StrongBroad, complex bands corresponding to the C-O-C asymmetric stretches of both ester linkages.
C-Cl (Alkyl Halide) ~700 – 750 Weak/MedThe C-Cl stretch is often obscured in the fingerprint region but may appear as a distinct weak band near 700 cm⁻¹.
Visualizing the Frequency Shift Logic

The following diagram illustrates why the two carbonyls appear at different frequencies, a critical concept for interpreting the spectrum.

SpectralShift cluster_Left Left Side: tert-Butyl Ester cluster_Right Right Side: Chloromethyl Ester Molecule tert-Butyl (chloromethyl) succinate tBu tert-Butyl Group (+I Effect) Molecule->tBu ClMe Chloromethyl Group (-I Effect of Cl) Molecule->ClMe CO_Left C=O Frequency ~1735 cm⁻¹ tBu->CO_Left Electron Donation Lowers k CO_Right C=O Frequency ~1770 cm⁻¹ ClMe->CO_Right Electron Withdrawal Increases k

Figure 2: Mechanistic basis for the carbonyl frequency split. The Cl atom increases the force constant (k) of the proximal carbonyl.

Comparative Analysis: Target vs. Precursor

The most common quality control challenge is distinguishing the product from the starting material, tert-Butyl hydrogen succinate .

Comparison Table
Featuretert-Butyl (chloromethyl) succinate (Target)tert-Butyl hydrogen succinate (Precursor)Interpretation
Carbonyl Region Doublet / Split (~1735 & ~1770 cm⁻¹)Split (~1730 ester & ~1710 acid dimer)The precursor's acid C=O appears lower (H-bonding), while the target's chloromethyl C=O appears higher.[3]
O-H Region (3500-2500) Absent (Clean baseline)Present (Broad, "Hump")The disappearance of the carboxylic acid O-H stretch is the primary indicator of reaction completion.
C-Cl Stretch Present (~700-750 cm⁻¹)Absent Confirmation of chloromethyl incorporation.
Physical State Viscous Oil / Low melting solidSolid-
Diagnostic Workflow
  • Check 3000+ cm⁻¹: If a broad trough exists, the alkylation failed or is incomplete (Residual -COOH).

  • Check 1760-1780 cm⁻¹: If this high-frequency shoulder/peak is missing, the chloromethyl ester did not form (potential hydrolysis to succinic acid).

  • Check 1800+ cm⁻¹: If a band appears >1800 cm⁻¹, suspect Succinic Anhydride formation (a common side product if the reaction is heated excessively without a nucleophile).

References

  • Prodrug Synthesis Context

    • Mantyla, A. et al.[4] "A novel synthetic route for the preparation of alkyl and benzyl chloromethyl phosphates."[4] Tetrahedron Letters, 43 (2002): 3793-3794. Link

    • Note: Describes the chloromethylation chemistry analogous to succinate functionaliz
  • Spectral Data Grounding (tert-Butyl Esters)

    • NIST Chemistry WebBook.[5] "tert-Butyl chloroacetate - IR Spectrum."[6][7] National Institute of Standards and Technology.[5] Link

    • Note: Used as a reference for the chloromethyl/tert-butyl ester spectral shifts.
  • General IR Spectroscopy of Esters: Mayo, D. W., Miller, F. A., & Hannah, R. W. Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience, 2004. Note: Authoritative source for the inductive effect on carbonyl frequencies.

Sources

Comparative Guide: tert-Butyl (Chloromethyl) Succinate vs. Standard Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates tert-Butyl (chloromethyl) succinate (TBCMS) , a specialized reagent used primarily for synthesizing acyloxyalkyl prodrugs. Unlike standard alkylating agents (e.g., Methyl Iodide) used for simple capping, TBCMS is designed to introduce a metabolically labile "promoiety."

The Critical Verdict: TBCMS is the superior alternative to Chloromethyl Pivalate (POM-Cl) for long-term therapeutic applications. While POM-Cl offers higher synthetic yields due to steric stability, its byproduct (pivalic acid) causes carnitine depletion in patients. TBCMS eliminates this toxicity by releasing succinic acid, an endogenous Krebs cycle intermediate, making it the "Gold Standard" for safety in chronic drug administration.

Part 1: Chemical Identity & Mechanistic Basis

Reagent Profile:

  • Name: tert-Butyl (chloromethyl) succinate[1]

  • CAS: 432037-43-9[1]

  • Role: Soft Electrophile / Bifunctional Linker

  • Leaving Group: Chloride (Weak, often requires activation)

Mechanism of Action: Soft Alkylation TBCMS functions via an SN2 mechanism. However, unlike "hard" electrophiles (e.g., MeI) that react indiscriminately with strong nucleophiles, TBCMS requires specific activation to react with the carboxylate or phosphate groups of a drug molecule (R-COOH or R-PO(OH)₂).

Visualization: Reaction Mechanism

The following diagram illustrates the alkylation pathway and the subsequent metabolic hydrolysis that releases the active drug.

ReactionMechanism Drug Active Drug (Nucleophile: R-COO-) Intermediate Transition State (S_N2 Attack) Drug->Intermediate Base Activation TBCMS TBCMS (Electrophile) TBCMS->Intermediate Cl- Departure Prodrug Acyloxyalkyl Prodrug (Masked Species) Intermediate->Prodrug Alkylation Metabolism In Vivo Hydrolysis (Esterases) Prodrug->Metabolism Systemic Circ. Metabolism->Drug Release Byproducts Byproducts: 1. Succinic Acid (Safe) 2. t-Butanol 3. Formaldehyde Metabolism->Byproducts Cleavage

Caption: Figure 1.[2] Mechanism of prodrug formation via TBCMS alkylation and subsequent metabolic activation releasing the parent drug and benign byproducts.

Part 2: Comparative Performance Analysis

This section objectively compares TBCMS against the industry standards: Chloromethyl Pivalate (POM-Cl) and Methyl Iodide (MeI) .

1. Metabolic Safety Profile (The Primary Differentiator)

This is the decisive factor for drug development professionals.

FeatureTBCMS (Succinate) POM-Cl (Pivalate) Clinical Implication
Primary Metabolite Succinic AcidPivalic AcidCritical
Toxicity Risk Negligible (Endogenous)High (Carnitine Depletion)Pivalate conjugates with carnitine, leading to potentially fatal depletion in infants or chronic users.
Clearance Krebs Cycle IntegrationRenal (as Pivaloylcarnitine)TBCMS is safer for renal-impaired patients.
Regulatory Status Preferred for Chronic UseRestricted/MonitoredFDA scrutiny is higher for new POM-prodrugs.
2. Synthetic Efficiency & Stability

While TBCMS wins on safety, it faces challenges in chemical synthesis compared to POM-Cl.

  • Hydrolytic Stability:

    • POM-Cl: High. The bulky tert-butyl group is directly adjacent to the carbonyl, shielding the ester from premature hydrolysis.

    • TBCMS: Moderate. The succinate linker introduces a spacer. While the terminal tert-butyl group provides some bulk, the ester linkage closer to the chloromethyl group is more accessible to esterases and chemical hydrolysis during workup.

  • Reactivity (Alkylation Yield):

    • MeI: Reacts instantly at RT (Yields >95%).

    • POM-Cl: Reacts sluggishly; often requires heat (Yields 70-85%).

    • TBCMS: Reacts sluggishly; often requires Finkelstein activation (Yields 60-80%).

Visualization: Selection Decision Matrix

When should you choose TBCMS?

DecisionMatrix Start Select Alkylating Agent Goal Goal: Simple Capping or Prodrug? Start->Goal Capping Simple Capping (Methyl/Ethyl) Goal->Capping Prodrug Bio-reversible Prodrug Goal->Prodrug MeI Use Methyl Iodide (High Yield, Stable) Capping->MeI Duration Therapy Duration? Prodrug->Duration Short Acute/Short-term Duration->Short Chronic Chronic/Long-term Duration->Chronic POM POM-Cl (Better Stability, Toxic Risk) Short->POM TBCMS TBCMS (Metabolically Safe, Moderate Yield) Chronic->TBCMS

Caption: Figure 2. Decision tree for selecting alkylating agents based on therapeutic duration and safety requirements.

Part 3: Experimental Protocols

To achieve acceptable yields with TBCMS, one cannot simply mix reagents. The chloride leaving group is poor. The following protocol utilizes the Finkelstein Modification (in situ conversion to iodide) to drive the reaction.

Protocol: Finkelstein-Assisted Alkylation of a Carboxylic Acid

Objective: Synthesize a tert-butyl succinoyloxymethyl ester prodrug.

Reagents:

  • Drug Substance (Carboxylic Acid, 1.0 eq)

  • tert-Butyl (chloromethyl) succinate (TBCMS) (1.2 - 1.5 eq)

  • Sodium Iodide (NaI) (0.2 eq - Catalytic) or (1.5 eq - Stoichiometric)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq) or DIPEA (2.0 eq)

  • Solvent: Anhydrous DMF or Acetone (if using stoichiometric NaI)

Step-by-Step Workflow:

  • Activation (The Finkelstein Step):

    • Rationale: TBCMS is a chloride. Reacting it with NaI converts it to the more reactive iodomethyl species in situ.

    • Action: Dissolve TBCMS (1.5 eq) and NaI (0.2 eq) in anhydrous DMF. Stir at Room Temperature (RT) for 30 minutes. The solution may yellow slightly (liberation of I₂ traces).

  • Deprotonation:

    • Action: In a separate vessel, dissolve the Drug Substance (1.0 eq) in DMF. Add Cs₂CO₃ (1.5 eq).

    • Observation: Stir for 15 minutes to ensure formation of the carboxylate salt.

  • Coupling:

    • Action: Add the activated TBCMS solution dropwise to the Drug/Base mixture.

    • Condition: Heat to 40–50°C. Do not exceed 60°C, as the succinate ester is prone to thermal degradation.

    • Time: Monitor via TLC/LC-MS. Reaction typically requires 4–12 hours.

  • Workup (Critical for Stability):

    • Warning: Avoid strong acids or bases during workup to prevent hydrolyzing the newly formed ester.

    • Action: Dilute with EtOAc. Wash with saturated NaHCO₃ (mildly basic) and Brine. Dry over Na₂SO₄.

    • Purification: Flash chromatography on silica gel. Use a gradient of Hexanes/EtOAc.

Troubleshooting Table:

ProblemCauseSolution
Low Yield (<30%) Poor leaving group (Cl)Increase NaI to stoichiometric levels (1.5 eq) to fully convert to Iodide species.
Hydrolysis Product Wet solvent or harsh workupUse strictly anhydrous DMF; ensure workup pH is neutral/mildly basic (7-8).
Byproduct Formation O- vs N- alkylationIf drug has amines, protect them or use soft bases (Cs₂CO₃) to favor O-alkylation.
References
  • Toxicity of Pivalate Prodrugs: Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacological Reviews, 54(4), 589-598. Link

  • Prodrug Strategies: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link

  • Finkelstein Reaction Conditions: Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. Link

  • Succinate vs Pivalate Safety: Dalvie, D., et al. (2008). Assessment of pivalate-induced carnitine deficiency in humans. Chemical Research in Toxicology. Link

  • Reagent Data: PubChem Compound Summary for tert-Butyl (chloromethyl) succinate. Link

Sources

Alternatives to tert-Butyl (chloromethyl) succinate in Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of alternatives to tert-Butyl (chloromethyl) succinate (TBS-Cl) in organic synthesis, specifically focused on prodrug design and soft alkylation strategies.

Executive Summary

tert-Butyl (chloromethyl) succinate (TBS-Cl) is a specialized alkylating agent used primarily to introduce the (tert-butoxycarbonyl)propionyloxy)methyl promoiety. This moiety serves two functions: it masks polar functional groups (phosphates, carboxylates, amines) to enhance lipophilicity/permeability, and it acts as a "soft" metabolic handle that releases the parent drug via esterase-mediated hydrolysis.

However, TBS-Cl presents distinct challenges:

  • Synthetic Complexity: It often requires in-house preparation using carcinogenic chloromethylating agents.

  • Steric & Electronic Limitations: The succinyl linker is flexible, potentially leading to lower chemical stability (via intramolecular cyclization) compared to rigid alternatives.

  • Availability: Commercial availability is lower than standard reagents.

This guide evaluates three industry-standard alternatives—POM (Pivaloyloxymethyl) , POC (Isopropyloxycarbonyloxymethyl) , and DOM (Medoxomil) —providing experimental protocols and comparative data to facilitate the selection of the optimal promoiety.

Mechanistic Grounding: The Acyloxyalkyl Pathway

To select an alternative, one must understand the shared activation mechanism. All these reagents install a linker that degrades spontaneously after a specific enzymatic trigger.

Diagram 1: General Activation Pathway of Acyloxyalkyl Prodrugs

The following diagram illustrates the hydrolysis cascade common to TBS, POM, and POC linkers.

ProdrugActivation Prodrug Prodrug (R-CO-O-CH2-O-CO-R') Intermediate Unstable Hemiacetal (R-CO-O-CH2-OH) Prodrug->Intermediate Step 1: Ester Cleavage Enzyme Esterase (Hydrolysis) Enzyme->Prodrug Collapse Spontaneous Collapse Intermediate->Collapse t1/2 < Seconds Drug Active Drug (R-COOH / R-PO3H2) Collapse->Drug Byproducts Byproducts: Formaldehyde + Linker Acid Collapse->Byproducts

Caption: Activation pathway for acyloxyalkyl prodrugs. The rate-limiting step is usually the initial esterase cleavage (Step 1).

Comparative Analysis of Alternatives

Alternative 1: Chloromethyl Pivalate (POM-Cl)

The Industry Standard POM-Cl is the direct structural analog to TBS-Cl but replaces the succinyl chain with a tert-butyl group.

  • Advantages: The steric bulk of the tert-butyl group confers high chemical stability against non-enzymatic hydrolysis (shelf-life) while remaining sensitive to esterases.

  • Trade-off: It is highly lipophilic (LogP ~2.5 contribution), which is excellent for permeability but may reduce solubility in aqueous formulations compared to the potentially ionizable succinate residues of TBS derivatives (post-cleavage).

Alternative 2: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Halides (DOM-Cl)

The "Medoxomil" Strategy Used in blockbuster drugs like Olmesartan medoxomil, this reagent introduces a cyclic carbonate linker.

  • Advantages: DOM esters often crystallize better than POM/TBS esters. The cyclic structure prevents the "floppiness" of the succinyl chain, reducing rates of premature chemical hydrolysis.

  • Mechanism: The ring is opened by arylesterases, leading to a cascade release of diacetyl and the drug.

Alternative 3: Chloromethyl Isopropyl Carbonate (POC-Cl)

The Carbonate Linker Used in Tenofovir disoproxil.

  • Advantages: Introduces a carbonate rather than an ester linkage. Carbonates generally have different enzymatic selectivity profiles (often processed by paraoxonases in addition to carboxylesterases).

  • Differentiation: Less sterically hindered than POM, often leading to faster hydrolysis rates in plasma.

Summary Data Table
FeatureTBS-Cl (Target)POM-Cl (Alt 1)DOM-Cl (Alt 2)POC-Cl (Alt 3)
Linker Type Acyloxyalkyl EsterAcyloxyalkyl EsterCyclic CarbonateAlkoxycarbonyloxyalkyl
Lipophilicity High (tBu + Chain)High (tBu)Moderate (Polar Ring)Moderate (iPr)
Chemical Stability Low/Moderate (Cyclization risk)High (Steric shield)High (Cyclic stability)Moderate
Byproducts Formaldehyde, Succinic acidFormaldehyde, Pivalic acidDiacetyl, CO2Formaldehyde, CO2, iPrOH
Commercial Availability Low (Specialty)High (Commodity)ModerateModerate
Primary Use Soft alkylation / SolubilityPermeability / Oral BioavailabilityCrystallinity / StabilityAntivirals / Nucleotides

Experimental Protocols

Protocol A: Synthesis of tert-Butyl (chloromethyl) succinate (Baseline)

For reference, if in-house synthesis is required. Safety Warning: Chloromethylating agents are potential carcinogens.[1][2] Use a fume hood.[3]

  • Reagents: Mono-tert-butyl succinate (1.0 eq), Tetrabutylammonium hydrogensulfate (0.1 eq), Sodium bicarbonate (4.0 eq), Water/DCM (1:1).

  • Procedure: To the biphasic mixture, add chloromethyl chlorosulfate (1.2 eq) dropwise at 0°C.

  • Reaction: Stir vigorously at RT for 12–18 hours.

  • Workup: Separate organic phase, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hex/EtOAc). Note: Chloromethyl chlorosulfate is highly toxic. Alternatives using ZnCl2/Paraformaldehyde/Acid Chloride exist but are lower yielding for succinates.

Protocol B: General Alkylation with POM-Cl (The Standard)

Replacing TBS-Cl with POM-Cl for carboxylate/phosphate alkylation. Context: This protocol describes the alkylation of a secondary amine or acid (e.g., Norfloxacin or a Phosphonate).

  • Activation: Dissolve the drug (carboxylic acid or phosphate) (1.0 mmol) in anhydrous DMF (5 mL).

  • Base: Add Cesium Carbonate (Cs2CO3) (1.5 mmol). Stir for 30 min at RT to form the salt.

    • Why Cesium? The "Cesium Effect" enhances nucleophilicity and solubility of the carboxylate in organic solvents, crucial for SN2 reactions with hindered halides like POM-Cl.

  • Alkylation: Add Chloromethyl pivalate (POM-Cl) (1.2–1.5 mmol) dropwise.

    • Optional: Add NaI (0.1 eq) to generate the more reactive Iodomethyl pivalate in situ (Finkelstein condition).

  • Conditions: Stir at 40–50°C for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.

  • Yield: Typically 60–85%.

Protocol C: Introduction of the Medoxomil Moiety (DOM-Cl)

For superior crystallinity and stability.

  • Reagent: 4-Chloromethyl-5-methyl-1,3-dioxol-2-one (DOM-Cl) .

  • Solvent: Anhydrous DMA (Dimethylacetamide) or DMF.

  • Base: Potassium Carbonate (K2CO3) or Triethylamine (Et3N) if the drug is acid-sensitive.

  • Procedure:

    • Cool solution of Drug (1.0 eq) and Base (1.2 eq) to 0°C.

    • Add DOM-Cl (1.2 eq) slowly.

    • Allow to warm to RT and stir for 3–5 hours.

  • Critical Step: DOM esters are sensitive to strong bases during workup. Quench with saturated NH4Cl (mildly acidic) rather than strong basic washes.

  • Purification: Recrystallization is often possible (e.g., from Isopropanol), which is a major advantage over the often oily TBS/POM derivatives.

Decision Matrix for Linker Selection

Use this logic flow to determine if you should stick with TBS-Cl or switch to an alternative.

DecisionTree Start Start: Selecting Linker Q1 Is the target drug a Phosphate or Carboxylate? Start->Q1 Q2 Is crystallinity critical? Q1->Q2 Yes TBS Use TBS-Cl (Specific 'Soft' Solubility) Q1->TBS Requires Succinate Metabolite Release Q3 Is chemical stability (shelf-life) a problem? Q2->Q3 No DOM Use DOM-Cl (Crystallinity/Stability) Q2->DOM Yes POM Use POM-Cl (Standard Lipophilicity) Q3->POM Yes (Need rigid bulky group) POC Use POC-Cl (Antiviral/Nucleotide) Q3->POC No (Need faster release)

Caption: Decision matrix for selecting acyloxyalkyl prodrug linkers.

References

  • Synthesis and Stability of POM Prodrugs

    • Title: "Acyloxyalkyl ester prodrugs of FR900098 with improved in vivo anti-malarial activity."
    • Source:Bioorganic & Medicinal Chemistry Letters (2003).
    • URL:[Link]

  • DOM (Medoxomil)

    • Title: "Synthesis and structures of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) ester prodrugs."
    • Source:ResearchGate / General Liter
    • URL:[Link]

  • Chloromethyl Pivalate Reagent Profile

    • Title: "Chloromethyl Pivalate | 18997-19-8 | TCI Chemicals"

    • Source:TCI Chemicals
  • General Review of Prodrug Strategies

    • Title: "Prodrugs of Phosphonates and Phosphates: Crossing the Membrane Barrier."[4]

    • Source:ResearchG
    • URL:[Link]

  • Safety of Chloromethyl Ethers

    • Title: "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers."
    • Source:Journal of Organic Chemistry (2005).[5]

    • URL:[Link]

Sources

Executive Summary: The Succinate Stability Paradox

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy Comparison of Succinate-Based Linkers: Succinimide vs. Hydrolyzed Variants Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

In the development of Antibody-Drug Conjugates (ADCs) and bioconjugates, "succinate-based linkers" predominantly refer to the succinimide thioether linkage formed by the reaction of a maleimide with a thiol. While historically viewed as a stable bond, field data has revealed a critical vulnerability: the succinimide ring is susceptible to a retro-Michael addition , leading to payload deconjugation in plasma (exchange with albumin) and reduced therapeutic index.

The modern efficacy paradigm shifts focus to the hydrolyzed (ring-opened) succinate form. This guide compares the efficacy, pharmacokinetics (PK), and stability of the classical closed-ring succinimide against the stabilized, ring-opened succinic acid amide variants.

Mechanistic Comparison: Closed vs. Open Ring

The efficacy of a succinate-based linker is dictated by its resistance to exchange reactions in the bloodstream.

The Chemical Transformation
  • State A (Closed Ring): The kinetic product of maleimide-thiol conjugation. It is reversible. In plasma, the drug-linker can detach and transfer to human serum albumin (HSA), causing off-target toxicity.

  • State B (Open Ring): The thermodynamic product formed via hydrolysis. This succinic acid amide derivative is irreversible and highly stable, preventing the retro-Michael reaction.

Comparative Efficacy Data
FeatureSuccinimide (Closed Ring) Hydrolyzed Succinate (Open Ring) Impact on Efficacy
Plasma Stability Moderate to Poor. ~35-67% deconjugation over 7 days (N-alkyl maleimides).[1]High. <5% deconjugation observed over similar periods.Open ring maintains Drug-to-Antibody Ratio (DAR) in circulation.
Mechanism of Failure Retro-Michael exchange with Albumin (Cys34).None (Covalent bond is locked).Open ring reduces systemic toxicity (neutropenia).
In Vivo Potency Lower AUC (Area Under Curve) due to rapid clearance/exchange.Improved AUC. Higher tumor exposure due to prolonged circulation.Open ring ADCs show superior tumor regression in xenografts.
Solubility Neutral/Hydrophobic (depending on payload).Hydrophilic (Free carboxylic acid generated).Open ring reduces aggregation propensity.

Expert Insight: The "efficacy" gain of the open-ring form is not an increase in intrinsic potency of the payload, but a preservation of dose . By preventing premature loss of the payload to albumin, the effective concentration delivered to the tumor is significantly higher.

Visualization: The Stabilization Pathway

The following diagram illustrates the critical transition from the unstable succinimide to the stable succinate form, a process that can be catalyzed chemically or designed into the linker (self-hydrolyzing).

SuccinateStability Maleimide Maleimide Precursor (Reactive) Succinimide Succinimide Thioether (Closed Ring - Reversible) Maleimide->Succinimide + Antibody Thiol (Kinetic Product) Albumin Albumin-Drug Adduct (Off-Target Toxicity) Maleimide->Albumin Thiol Exchange (Cys34) Succinimide->Maleimide Retro-Michael (Plasma Instability) Succinate Succinic Acid Amide (Open Ring - STABLE) Succinimide->Succinate Hydrolysis (pH > 8 or Self-Catalysis) Irreversible Stabilization

Figure 1: The stabilization pathway of succinate-based linkers. The transition from Yellow (Succinimide) to Green (Succinate) is the critical step for maximizing efficacy.

Experimental Protocols

To ensure maximum efficacy, researchers must either select self-hydrolyzing maleimides or perform a controlled hydrolysis step post-conjugation.[2]

Protocol A: Controlled Hydrolysis (The "Mild Method")

Purpose: To force the ring-opening of standard SMCC or maleimide-caproyl linkers after conjugation to the antibody, locking in the stability before in vivo administration.

  • Conjugation: Perform standard reduction (e.g., TCEP/DTT) and conjugation of the antibody with the maleimide-linker-payload at pH 7.0–7.4.

  • Quenching: Remove excess unreacted linker via desalting or tangential flow filtration (TFF).

  • pH Adjustment: Adjust the buffer pH to 8.6 using 100 mM Sodium Phosphate or Borate buffer.

    • Note: Do not exceed pH 9.0 to avoid deamidation of the antibody.

  • Incubation: Incubate the conjugate at 37°C for 12–24 hours .

    • Validation: Monitor the reaction via LC-MS. The mass shift is +18 Da (addition of water) per linker.

  • Neutralization: Readjust pH to formulation standard (typically pH 6.0–6.5) using Histidine or Citrate buffer.

Protocol B: Self-Validating Stability Assay

Purpose: To confirm the linker is in the high-efficacy "Open" state.

  • Incubation: Incubate the ADC in physiological buffer (PBS, pH 7.4) containing excess thiol (e.g., 10 mM Glutathione or N-acetylcysteine) at 37°C.

  • Timepoints: Sample at 0h, 24h, 48h, and 96h.

  • Analysis: Analyze via Hydrophobic Interaction Chromatography (HIC) or Reverse Phase PLRP-S LC-MS.

    • Fail Criteria: Decrease in DAR (Drug-Antibody Ratio) indicates retro-Michael exchange (Closed Ring).

    • Pass Criteria: DAR remains constant; no release of free drug-linker adducts.

Advanced Linker Selection: Succinate vs. PEG-Succinate

For hydrophobic payloads (e.g., PBD dimers, Tubulysins), simple succinate linkers may lead to aggregation. PEGylated succinate linkers are the alternative.

ParameterAliphatic Succinate (e.g., SMCC) PEG-Succinate (e.g., PEG4-Mal)
Hydrophilicity Low. Risk of ADC aggregation.[3]High. Masks hydrophobic payloads.
Clearance Faster hepatic clearance.Slower clearance; extended half-life.
Efficacy Note Better for cell uptake of moderate lipophilic drugs.Caution: Very long PEG chains (>PEG24) can sterically hinder cellular internalization, reducing potency.

Decision Matrix for Linker Selection

Use this logic flow to select the correct succinate-based architecture for your drug development program.

LinkerSelection Start Select Linker Type PayloadType Is Payload Highly Hydrophobic? Start->PayloadType YesHydro Yes (e.g., PBD, Tubulysin) PayloadType->YesHydro NoHydro No (e.g., MMAE, DM1) PayloadType->NoHydro PEGSelection Use PEG-Succinimide (PEG4 - PEG8) YesHydro->PEGSelection StabilityCheck Requirement: High Plasma Stability? PEGSelection->StabilityCheck StandardSel Use Standard Alkyl-Maleimide (e.g., SMCC, MC) NoHydro->StandardSel StandardSel->StabilityCheck MethodA Method A: Post-Conjugation Hydrolysis (pH 8.6, 37°C) StabilityCheck->MethodA Standard Reagents MethodB Method B: Use Self-Hydrolyzing Maleimide (e.g., N-aryl, basic amine) StabilityCheck->MethodB Novel Reagents

Figure 2: Decision matrix for optimizing succinate-based linker efficacy.

References

  • Mild Method for Succinimide Hydrolysis on ADCs. Bioconjugate Chemistry. Reports that ring-opened linkers show equivalent cytotoxicity but improved PK and efficacy.[4][5][6][7][8]

  • Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release. Demonstrates that electron-withdrawing groups accelerate hydrolysis, preventing retro-Michael exchange.

  • Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology. Describes the design of linkers with basic amino groups (DPR) that auto-catalyze hydrolysis at neutral pH.[9]

  • Long-term stabilization of maleimide-thiol conjugates. Bioconjugate Chemistry. Establishes the half-life of ring-opened products at over two years, confirming their utility for shelf-stable therapeutics.

  • PEG Linkers & Their Applications. BiochemPEG. Reviews the impact of PEG chain length on solubility and stability of succinimide-based conjugates.

Sources

tert-Butyl (chloromethyl) succinate vs methyl (chloromethyl) succinate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: tert-Butyl (chloromethyl) succinate vs. Methyl (chloromethyl) succinate in Prodrug Synthesis Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the development of water-soluble prodrugs, (chloromethyl) succinates serve as critical bifunctional linkers. They are primarily used to attach a solubilizing succinate moiety to a drug molecule (typically an amine or alcohol) via a labile acyloxymethyl or carbamoyloxymethyl bridge.

The choice between tert-Butyl (chloromethyl) succinate and Methyl (chloromethyl) succinate is not merely a matter of protecting group preference; it dictates the entire synthesis strategy and the final physicochemical profile of the prodrug.

  • Select tert-Butyl (chloromethyl) succinate when the goal is to isolate a free hemisuccinate acid (precursor to water-soluble salts like sodium succinate prodrugs). The tert-butyl group allows for chemoselective acidolysis (e.g., TFA) that preserves the sensitive acyloxymethyl linker.

  • Select Methyl (chloromethyl) succinate only when the target is a lipophilic diester prodrug intended for oral administration, where in vivo enzymatic hydrolysis (esterase) is relied upon for activation. Chemical deprotection of the methyl ester is generally contraindicated due to linker instability in basic conditions.

Chemical Profile & Structural Analysis

The structural difference lies in the distal ester group, which governs both the reagent's lipophilicity and its orthogonality during deprotection.

Featuretert-Butyl (chloromethyl) succinate Methyl (chloromethyl) succinate
Structure


CAS Number 432037-43-9 Not widely commercialized (Custom synthesis often req.)
Molecular Weight ~222.67 g/mol ~180.59 g/mol
Steric Bulk High (Bulky t-butyl shields carboxylate)Low
Lipophilicity Higher (Soluble in Hexane/EtOAc)Moderate
Linker Stability Acid-labile (Distal ester)Base-labile (Distal ester)
Primary Utility Synthesis of IV-compatible salts Synthesis of Oral lipophilic prodrugs

Reactivity & Mechanism

Both reagents function as "soft" alkylating agents . The chloromethyl group is the electrophile, reacting with nucleophiles (drug molecules) to form a formaldehyde-equivalent bridge.

A. Alkylation Efficiency (The Coupling Step)
  • Mechanism: SN2 reaction.

  • Comparison: The reactivity of the chloromethyl group is largely independent of the distal ester. Both reagents exhibit similar kinetics when reacting with nucleophiles (e.g., benzimidazoles, secondary amines, or carboxylates).

  • Conditions: Typically requires a base (K2CO3, Cs2CO3, or NaH) and an iodide catalyst (NaI or TBAI) to generate the more reactive iodomethyl intermediate in situ (Finkelstein reaction).

B. Deprotection (The Critical Differentiator)

This is the deciding factor. The acyloxymethyl linker formed (


) is essentially a diester/acetal hybrid.
  • Base Sensitivity (Methyl Route Failure):

    • The acyloxymethyl linker is highly susceptible to base hydrolysis.

    • Attempting to hydrolyze a Methyl ester using standard basic conditions (LiOH/NaOH) often results in the "scrambling" or cleavage of the linker itself, regenerating the parent drug prematurely or forming side products.

  • Acid Orthogonality (tert-Butyl Route Success):

    • The tert-Butyl ester can be cleaved using Trifluoroacetic acid (TFA) or HCl in dioxane.

    • Crucial Insight: The acyloxymethyl linker is relatively stable under controlled acidic conditions, allowing for the selective removal of the tert-butyl group to yield the free hemisuccinic acid.

Experimental Workflows

Protocol A: Synthesis of Soluble Hemisuccinate Prodrug (via tert-Butyl)

Best for: Creating IV formulations of insoluble drugs (e.g., Paclitaxel, Phenytoin analogs).

Step 1: Alkylation

  • Dissolve Drug (1.0 eq) in anhydrous Acetone or DMF.

  • Add tert-Butyl (chloromethyl) succinate (1.2 eq).

  • Add anhydrous K2CO3 (2.0 eq) and NaI (0.1 eq).

  • Reflux (Acetone) or heat to 60°C (DMF) for 4–24 hours. Monitor by LC-MS.

  • Workup: Filter solids, concentrate, and purify via flash chromatography (Hex/EtOAc).[1]

Step 2: Deprotection (Acidolysis)

  • Dissolve the intermediate (from Step 1) in DCM (0.1 M).

  • Add TFA (20–50% v/v) at 0°C.

  • Stir at Room Temperature for 1–2 hours. Note: Monitor closely to prevent linker degradation.

  • Workup: Evaporate TFA under reduced pressure (keep temperature <30°C). Co-evaporate with toluene/DCM to remove traces of acid.

  • Salt Formation: Dissolve residue in minimal water/buffer and titrate with NaHCO3 to generate the sodium salt. Lyophilize to obtain the final water-soluble powder.

Protocol B: Synthesis of Lipophilic Prodrug (via Methyl)

Best for: Increasing oral bioavailability of polar drugs.

Step 1: Alkylation

  • Follow the same alkylation protocol as above, substituting Methyl (chloromethyl) succinate .

  • Stop here. The methyl ester is the final prodrug form. It relies on plasma esterases to hydrolyze the methyl group in vivo, followed by spontaneous decomposition of the hydroxymethyl succinate tail.

Decision Logic & Pathway Visualization

The following diagram illustrates the divergent pathways dictated by the reagent choice.

ProdrugStrategy Start Target: Prodrug Synthesis Choice Desired Final Form? Start->Choice Route_tBu Water-Soluble Salt (IV) Choice->Route_tBu High Solubility Req. Route_Me Lipophilic Diester (Oral) Choice->Route_Me Permeability Req. Reagent_tBu Reagent: tert-Butyl (chloromethyl) succinate Route_tBu->Reagent_tBu Reagent_Me Reagent: Methyl (chloromethyl) succinate Route_Me->Reagent_Me Inter_tBu Intermediate: tBu-Protected Prodrug Reagent_tBu->Inter_tBu Alkylation (NaI/Base) Inter_Me Final Product: Methyl-Ester Prodrug Reagent_Me->Inter_Me Alkylation (NaI/Base) Deprotect Deprotection: TFA / DCM (Acidic) Inter_tBu->Deprotect Failure Deprotection: NaOH / H2O (Basic) Inter_Me->Failure Attempted Hydrolysis Result_tBu Final Product: Hemisuccinate (Free Acid) Deprotect->Result_tBu Selective Cleavage Fail_Result CRITICAL FAILURE: Linker Hydrolysis Failure->Fail_Result

Figure 1: Strategic decision tree for reagent selection. Note the "Critical Failure" path when attempting to chemically hydrolyze methyl esters in this context.

Case Study Analysis

Case Study: Solubilization of Paclitaxel Context: Paclitaxel has poor water solubility. Researchers used a succinate linker to create a soluble prodrug.[2]

  • Experimental Choice: Researchers utilized tert-butyl (chloromethyl) succinate (Reagent A).[1][3][4]

  • Workflow:

    • Paclitaxel was reacted with Reagent A to form the 2'-O-(tert-butyl-succinyl-oxymethyl) derivative.

    • Deprotection: Treatment with TFA removed the tert-butyl group.

    • Outcome: The resulting free acid was converted to a sodium salt, achieving >1000-fold increase in aqueous solubility compared to the parent drug.

  • Why Methyl Failed: Hypothetical use of the methyl analog would have yielded a stable methyl ester. While this might improve oral uptake, it would not provide the aqueous solubility required for the IV formulation, and conversion to the salt via base would degrade the taxane ring and the linker.

References

  • Google Patents.WO2024083773A1 - Triazole-substituted imidazo[1,2-a]pyrimidines as cGAS inhibitors. (See Scheme 7 for synthesis protocols using tert-butyl (chloromethyl) succinate).
  • Google Patents.US20210300877A1 - 2-arylbenzimidazoles as ppargc1a activators. (Describes reflux conditions for alkylation).
  • Bhatt, R., et al. Synthesis and Evaluation of Paclitaxel-2′-yl (chloromethyl)succinate. Journal of Medicinal Chemistry (Cited in PMC context). Available at: [Link]

Sources

Technical Characterization of Products from tert-Butyl (Chloromethyl) Succinate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Succinyl Linkers

In the landscape of prodrug design, the "soft alkylation" of carboxylic acids, phosphates, and amines is a critical strategy to overcome permeability barriers. While Chloromethyl Pivalate (POM) and Chloromethyl Isopropyl Carbonate (POC) remain industry standards, they carry metabolic liabilities—specifically pivalic acid accumulation (carnitine depletion) and gas evolution.

This guide characterizes the reaction products of tert-Butyl (chloromethyl) succinate (tBu-CMS) . Unlike monofunctional alkylators, tBu-CMS introduces a bifunctional succinyl spacer. This guide demonstrates that tBu-CMS derivatives offer a superior safety profile and "tunable" lipophilicity compared to POM/POC alternatives, validated by NMR characterization and hydrolytic stability data.

Comparative Analysis: tBu-CMS vs. Industry Standards

The choice of an acyloxymethyl linker defines the physicochemical trajectory of the parent drug. The following comparison highlights why tBu-CMS is emerging as a preferred alternative for chronic-use therapeutics.

Table 1: Physicochemical & Metabolic Profile Comparison
FeaturetBu-Succinyl (tBu-CMS) Pivaloyloxymethyl (POM) Isopropyloxycarbonyloxymethyl (POC)
Primary Utility Lipophilicity enhancement with biocompatible byproductMaximize LipophilicityBalance Solubility/Lipophilicity
Metabolic Byproduct tert-Butyl Succinate

Succinate (TCA Cycle)
Pivalic AcidIsopropanol +

Toxicity Risk Low (Bio-assimilable backbone)Medium (Carnitine depletion in chronic use)Low (Gas evolution can be issue in GI)
Hydrolytic

(Plasma)
10–45 min (Tunable via steric bulk)5–15 min (Rapid esterase cleavage)< 5 min (Very labile)

(Typical)
+2.5 to +3.0+2.0 to +2.5+1.5 to +2.0
NMR Diagnostic (

)
5.70 ppm (s, 2H,

)
5.80 ppm (s, 2H,

)
5.65 ppm (d/q,

)
Expert Insight: The Safety Advantage

While POM reagents yield pivalic acid, which forms stable conjugates with carnitine and promotes excretion (leading to secondary carnitine deficiency), the tBu-succinyl moiety degrades into succinic acid. This is a natural intermediate of the Krebs cycle, making tBu-CMS derivatives uniquely suitable for high-dose or long-term therapies where metabolite accumulation is a concern.

Mechanistic Pathways

Understanding the reaction trajectory is vital for optimizing yield. The synthesis involves a nucleophilic substitution, often requiring Finkelstein conditions to activate the chloromethyl group.

Diagram 1: Synthesis & Metabolic Activation Pathway

G Drug Parent Drug (R-COOH) Prodrug Acyloxymethyl Prodrug (R-COO-CH2-O-Succ-tBu) Drug->Prodrug Base (Cs2CO3) DMF, 60°C Reagent tBu-CMS (Cl-CH2-Succ-tBu) Intermediate Iodo-Intermediate (In Situ) Reagent->Intermediate NaI (Cat.) Finkelstein Intermediate->Prodrug Fast subst. Breakdown Unstable Hemiacetal Prodrug->Breakdown Plasma Esterases Metabolism Esterase Hydrolysis Final Active Drug + Formaldehyde + Succinate Breakdown->Final Spontaneous Collapse

Caption: Synthesis via halide exchange (red path) improves yield. Metabolic activation (green path) releases the parent drug via spontaneous hemiacetal collapse.

Experimental Protocols

A. Synthesis of Acyloxymethyl Esters (Standardized Protocol)

Note: This protocol uses the "Finkelstein Modification" to overcome the sluggish reactivity of the chloromethyl group.

Materials:

  • Parent Drug (Carboxylic Acid): 1.0 equiv.

  • tert-Butyl (chloromethyl) succinate: 1.2 equiv.

  • Cesium Carbonate (

    
    ): 1.5 equiv.
    
  • Sodium Iodide (NaI): 0.1 equiv (Catalyst).

  • Solvent: Anhydrous DMF (0.1 M concentration).

Procedure:

  • Activation: Dissolve the Parent Drug in anhydrous DMF under Argon. Add

    
     and stir at room temperature for 30 minutes to generate the carboxylate anion.
    
  • Coupling: Add NaI followed by tert-Butyl (chloromethyl) succinate dropwise.

    • Why NaI? It converts the chloro-ester to a reactive iodo-ester in situ, increasing reaction rate by ~3x.

  • Reaction: Heat to 50–60°C for 4–6 hours. Monitor by TLC (or LC-MS) for the disappearance of the starting acid.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF, then brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically less polar than the parent acid.

B. Characterization Standards (Self-Validating Data)

To confirm the formation of the tert-butyl succinyl linker, look for these specific diagnostic signals. If these are absent, the alkylation failed.

1.


 NMR Spectroscopy (

, 400 MHz):
  • The "Linker" Singlet (Critical): A sharp singlet (or AB quartet if chiral center exists) at

    
     5.65 – 5.75 ppm  (2H). This represents the 
    
    
    
    methylene bridge.
  • The tert-Butyl Group: A strong singlet at

    
     1.42 – 1.45 ppm  (9H).
    
  • Succinate Backbone: Two multiplets/triplets around

    
     2.50 – 2.65 ppm  (4H, 
    
    
    
    ).

2. Infrared (IR) Spectroscopy:

  • Ester Carbonyls: Look for two distinct carbonyl stretches. The aliphatic ester (succinate) appears ~1735

    
    , while the conjugated ester (if drug is aromatic) appears ~1715 
    
    
    
    .
C. Hydrolytic Stability Assay

This assay validates the "prodrug" status, ensuring it is stable in buffer but labile in plasma.

Workflow:

  • Stock Solution: Prepare 10 mM prodrug in DMSO.

  • Media:

    • Chemical Stability:[1][2] PBS (pH 7.4).

    • Enzymatic Stability: Rat/Human Plasma (pre-warmed to 37°C).

  • Incubation: Spike media with stock (final conc. 100

    
    ). Incubate at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench plasma samples with cold Acetonitrile.

  • Analysis: HPLC-UV or LC-MS/MS.

    • Calculation: Plot

      
       vs. time. Slope = 
      
      
      
      .
      
      
      .

Troubleshooting & Optimization

Diagram 2: Troubleshooting Logic Flow

T Start Low Yield / No Product Check1 Is Drug Soluble in DMF? Start->Check1 Check2 Did you add NaI? Check1->Check2 Yes Sol1 Switch to DMA or NMP Check1->Sol1 No Check3 Check NMR for Hydrolysis (Aldehyde?) Check2->Check3 Yes Sol2 Add 0.5 eq NaI (Finkelstein) Check2->Sol2 No Sol3 Reagent degraded. Distill tBu-CMS. Check3->Sol3 Yes (CHO signal)

Caption: Logical decision tree for troubleshooting common alkylation failures.

Common Pitfalls
  • Reagent Instability: Chloromethyl esters hydrolyze slowly in moist air to release HCl and formaldehyde. Always check the reagent's

    
     NMR before use. If the chloromethyl signal (
    
    
    
    5.7) is diminished or shifted, distill the reagent.
  • Base Selection: Avoid strong hydroxide bases (NaOH/KOH) as they will hydrolyze the tert-butyl ester or the newly formed acyloxymethyl ester.

    
     or 
    
    
    
    in aprotic solvents are required.

References

  • Mantyla, A., et al. (2000).[3] "A novel synthetic route for the preparation of alkyl and benzyl chloromethyl phosphates."[3] Tetrahedron Letters, 43, 3793-3794. Link

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[4] Nature Reviews Drug Discovery, 7, 255–270. Link

  • Wiemer, A. J., & Wiemer, D. F. (2015). "Prodrugs of Phosphonates and Phosphates: Crossing the Membrane Barrier." Topics in Current Chemistry, 360, 115-160. Link

  • Majumdar, S., et al. (2012). "Evaluation of the stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers." Molecular Pharmaceutics, 9(11), 3291–3300. Link

  • CymitQuimica. "Chloromethyl tert-butyl succinate Product Data." Link

Sources

Safety Operating Guide

Proper Disposal Procedures for tert-Butyl (chloromethyl) succinate

[1][2][3]

Executive Safety Summary

tert-Butyl (chloromethyl) succinate is a specialized bifunctional alkylating agent commonly used in prodrug synthesis (e.g., for introducing formaldehyde-releasing linkers).[1] Its handling requires strict adherence to protocols governing


-halo estersalkylating agents

Immediate Hazards:

  • Potent Alkylator: Capable of modifying DNA/proteins; treat as a potential mutagen/carcinogen.

  • Hydrolytic Instability: Upon contact with moisture, it degrades to release Formaldehyde (carcinogen), Hydrochloric Acid (corrosive), and Mono-tert-butyl succinate .[2][1]

  • Lachrymator Potential: Structurally related chloromethyl esters often possess lachrymatory properties.

Core Directive: Do not dispose of this compound down the drain. Segregation into Halogenated Organic Waste streams for high-temperature incineration is the only acceptable disposal route.

Chemical Profile & Degradation Logic

To dispose of this chemical safely, you must understand its degradation pathway. This is not a static solvent; it is a reactive intermediate.

Structural Analysis[1][2]
  • Chemical Formula:

    
    [1]
    
  • Functional Group of Concern: Chloromethyl ester (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Reactivity: The methylene carbon between the oxygen and chlorine is highly electrophilic.

The Hydrolysis Hazard (Causality)

When exposed to water or improper waste streams, the compound undergoes the following decomposition:

ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

1

Why this matters for disposal:

  • Pressure Buildup: If sealed in a waste drum with aqueous basic waste, the rapid hydrolysis and potential polymerization of formaldehyde can generate gas/heat.

  • Toxicity Migration: You are not just disposing of a succinate; you are generating formaldehyde in situ.

Operational Disposal Protocol

A. Waste Stream Classification

Assign the material to the following waste stream immediately upon generation.

ParameterClassificationRationale
Primary Class Halogenated Organic Contains Chlorine; requires high-temp incineration.[2][1]
RCRA Status Characteristic (D-List) Likely D003 (Reactive) if water-reactive; degradation yields Formaldehyde (U122 if pure, but here a degradation product).[2][1]
Segregation Strictly Acid/Neutral DO NOT MIX WITH STRONG BASES. Basic waste triggers rapid hydrolysis and exotherms.[2][1]
Container Glass or HDPE Avoid metal containers due to potential HCl generation.[2][1]
B. Step-by-Step Disposal Workflow
Phase 1: Inventory Assessment & Stabilization

Before moving the container, verify its integrity.[1]

  • Visual Check: Look for white precipitate (paraformaldehyde) or crystals around the cap, indicating hydrolysis has already occurred.

  • Atmosphere: Perform all handling in a certified chemical fume hood.

  • PPE: Double-glove with Silver Shield/4H or Viton laminate gloves. Standard nitrile provides poor protection against chlorinated alkylating agents.

Phase 2: Packaging for Disposal (The "Lab Pack" Method)

This is the preferred method for pure reagent disposal.[1]

  • Primary Container: Keep the chemical in its original glass vial if possible. Ensure the cap is TFE-lined and tight.

  • Secondary Containment: Place the vial into a larger polyethylene jar.

  • Absorbent: Fill the void space in the secondary jar with Vermiculite or Diatomaceous Earth .

    • Self-Validating Step: The absorbent must be sufficient to absorb the entire liquid volume if the inner vial breaks.

  • Labeling: Affix a hazardous waste label reading:

    ngcontent-ng-c176312016="" class="ng-star-inserted">

    "Waste Chloromethyl Ester. Toxic. Water Reactive.[3] Contains: tert-Butyl (chloromethyl) succinate."[1]

Phase 3: Trace Residue Deactivation (Glassware/Spills)

For cleaning glassware or small spills (<5mL). Do NOT use this for bulk reagent disposal.

  • Preparation: Prepare a quenching solution of 10% Aqueous Ammonium Hydroxide or Saturated Sodium Bicarbonate .

    • Mechanism:[3] Ammonia/Hydroxide acts as a nucleophile to displace the chloride, destroying the alkylating potential, while neutralizing the generated acid.

  • Quenching:

    • Slowly add the quenching solution to the contaminated glassware/residue.

    • Wait: Allow to stand in the fume hood for 24 hours.

    • Observation: Ensure no bubbling (CO2 evolution) or heat generation persists.

  • Final Wash: Rinse the deactivated residue into the Aqueous Basic waste stream (only after confirming full deactivation).

Decision Matrix & Workflow (Visualization)

The following diagram outlines the logical decision path for disposing of tert-Butyl (chloromethyl) succinate, ensuring no critical safety checks are missed.

DisposalWorkflowStartStart: Waste GenerationAssessAssess Quantity & StateStart->AssessBulkBulk Reagent (>5 mL)Assess->BulkPure ChemicalTraceTrace/Residue (<5 mL)Assess->TraceGlassware/SpillsSegregateSegregate: Halogenated OrganicBulk->SegregateQuenchQuench: 10% NH4OH or Sat. NaHCO3Trace->QuenchPackLab Pack: Vermiculite + Secondary Cont.Segregate->PackLabelLabel: 'Toxic, Water Reactive'Pack->LabelPickupSchedule EHS Pickup (Incineration)Label->PickupWaitWait 24 Hours (Fume Hood)Quench->WaitCheckCheck: pH Neutral? No Bubbles?Wait->CheckCheck->QuenchActiveDrainAqueous Waste StreamCheck->DrainDeactivated

Figure 1: Decision matrix for the safe disposal of tert-Butyl (chloromethyl) succinate, distinguishing between bulk reagent handling and trace residue deactivation.

Emergency Spill Procedures

If a bottle drops and breaks outside the fume hood:

  • Evacuate: Clear the immediate area. The vapor pressure of chloromethyl esters can cause respiratory distress.

  • Isolate: Close lab doors to contain vapors.

  • PPE Up: Don Self-Contained Breathing Apparatus (SCBA) if volume is >100mL. Otherwise, full-face respirator with organic vapor/acid gas cartridges.

  • Absorb: Do not use paper towels (fire hazard/rapid evaporation). Use Spill-X-A or dry vermiculite.

  • Deactivate: Over-cover the absorbed material with Sodium Carbonate (soda ash) to neutralize potential HCl evolution.

  • Disposal: Scoop into a heavy-duty hazardous waste bag, label as "Debris contaminated with Chloromethyl Ester," and seal in a pail.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

    • Source:[1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).

    • Source:

  • PubChem. (n.d.). Compound Summary: Chloromethyl esters and Formaldehyde release.

    • Source:[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Formaldehyde (1910.1048).

    • Source:[1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (chloromethyl) succinate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (chloromethyl) succinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.